Unveiling 7-Hydroxy-6-methoxydihydroflavonol: Structural Dynamics, Isolation Kinetics, and Analytical Characterization
Executive Summary In the evolving landscape of metabolomics and natural product drug discovery, dihydroflavonols occupy a critical niche due to their potent antioxidant and immunomodulatory properties. 7-Hydroxy-6-methox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the evolving landscape of metabolomics and natural product drug discovery, dihydroflavonols occupy a critical niche due to their potent antioxidant and immunomodulatory properties. 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly functionalized flavonoid derivative predominantly isolated from Dalbergia ecastaphyllum (the primary botanical source of Brazilian Red Propolis) and Dioclea virgata.
This whitepaper provides an in-depth technical roadmap for the isolation, structural elucidation, and physicochemical profiling of this compound. Moving beyond basic methodologies, we explore the causality behind extraction thermodynamics and mass spectrometric fragmentation, providing researchers with a self-validating framework for robust analytical workflows.
Chemical Identity and Structural Elucidation
The structural backbone of 7-hydroxy-6-methoxydihydroflavonol is defined by its saturated C-ring, which introduces chiral centers at the C2 and C3 positions, distinguishing it from its planar flavone counterparts.
Structural Causality
The substitution pattern on the A-ring—specifically the hydroxyl group at C7 and the methoxy group at C6—dictates the molecule's chemical behavior. The 6-methoxy group sterically and electronically modulates the A-ring. By donating electron density through resonance, the methoxy group stabilizes the phenoxyl radical formed when the 7-OH group donates a hydrogen atom to quench reactive oxygen species (ROS). This specific contiguous substitution pattern is the mechanistic driver behind the compound's high Trolox Equivalent Antioxidant Capacity (TEAC).
Physicochemical Properties
Quantitative data defining the compound's physical and chemical boundaries are summarized in Table 1, derived from verified [1].
Table 1: Physicochemical and Identification Metrics
Essential for high-resolution MS isotopic pattern matching.
Molecular Weight
286.28 g/mol
Nominal mass for low-resolution screening.
Exact Mass
286.0841 Da
Target for TOF/Orbitrap mass calibration.
CAS Number
34050-66-3
Primary identifier for reagent sourcing.
Solubility
DMSO (≥ 1 mg/mL), Ethanol
Dictates extraction solvent selection and in vitro assay preparation.
Biosynthetic Origin and Natural Sources
In nature, the synthesis of 7-hydroxy-6-methoxydihydroflavonol follows the highly conserved phenylpropanoid pathway. The transition from a chalcone to a flavanone, and subsequently to a dihydroflavonol, is tightly regulated by specific isomerases and hydroxylases. The final functionalization involves site-specific O-methyltransferases.
Caption: Biosynthetic logic from L-phenylalanine to 7-hydroxy-6-methoxydihydroflavonol.
Extraction Kinetics and Isolation Protocol
Isolating this compound from complex matrices like Brazilian Red Propolis (BRP) or Dioclea virgata leaves requires a thermodynamically optimized approach. The following protocol is adapted from optimized recovery studies [2, 3] and engineered as a self-validating system.
The Causality of Solvent Selection
Why use 90% Ethanol at 80°C? The resinous matrix of propolis is highly hydrophobic. A 90% ethanol solution provides the precise dielectric constant required to disrupt the wax/resin matrix while maintaining sufficient polarity to solubilize the dihydroflavonol. Operating at 80°C increases solvent diffusivity and mass transfer rates, while restricting the extraction time to 30 minutes prevents the thermal degradation of the target analyte's chiral centers.
Step-by-Step Optimized Extraction Workflow
Cryogenic Milling: Pulverize 0.5 g of raw biomass using liquid nitrogen.
Causality: Cryo-milling exponentially increases the surface area for solvent interaction while preventing the thermal degradation of heat-labile co-extractants.
Thermostatic Extraction: Suspend the milled biomass in 50 mL of 90% Ethanol. Incubate in a sealed vessel at 80°C for exactly 30 minutes under continuous agitation (150 rpm).
Wax Decantation (Self-Validating Step): Transfer the crude extract to a -20°C freezer overnight.
System Validation: This step precipitates non-polar waxes. If the supernatant remains cloudy upon visual inspection the next morning, wax removal is incomplete. This signals the mandatory addition of a high-speed centrifugation step (10,000 × g, 4°C for 15 min) to prevent catastrophic fouling of the downstream HPLC column.
Concentration: Filter the cold supernatant and concentrate via rotary evaporation at 50°C (110 mbar) until the solvent is removed. Lyophilize the residue to obtain a stable dry powder.
Analytical Characterization (LC-ESI-QTOF-MS/MS)
High-resolution mass spectrometry is the gold standard for annotating 7-hydroxy-6-methoxydihydroflavonol. We utilize Electrospray Ionization (ESI) in Negative Mode .
Ionization Logic
Phenolic compounds possess weakly acidic hydroxyl protons. In a basic or neutral mobile phase, these protons are readily abstracted, yielding a highly stable deprotonated molecule
[M−H]−
. For our target, this corresponds to a theoretical m/z of 285.0763 (observed at m/z 285.0743) [2].
Fragmentation Causality
Upon collision-induced dissociation (CID), the precursor ion (m/z 285.0743) undergoes a highly specific fragmentation. The primary fragment observed is m/z 270.0534.
Mechanism: This 15 Da neutral loss corresponds to the homolytic cleavage of the methyl group from the 6-methoxy substituent, generating a stable radical anion
[M−H−CH3]∙−
. This is a diagnostic hallmark for methoxylated flavonoids.
System Validation: The ratio of the 285/270 peaks serves as an internal diagnostic for collision energy (CE) calibration. If the precursor ion (m/z 285) is completely depleted, the CE is set too high, risking the loss of structurally informative secondary fragments.
Caption: High-throughput analytical workflow for dihydroflavonol isolation and MS/MS annotation.
Conclusion
The successful isolation and characterization of 7-hydroxy-6-methoxydihydroflavonol relies on a deep understanding of its physicochemical properties. By leveraging the specific dielectric requirements of its matrix for extraction, and understanding the radical-stabilizing nature of its 6-methoxy group during MS/MS fragmentation, researchers can establish highly reproducible, self-validating analytical pipelines. These protocols ensure high-fidelity data generation, accelerating downstream applications in metabolomics and natural product drug discovery.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 44446832, 7-Hydroxy-6-methoxydihydroflavonol". PubChem Database.[Link]
Silva, A.P., et al. "Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS". Antioxidants, 2021, 10(2), 297.[Link]
Exploratory
An In-depth Technical Guide to the Flavonoids of Pongamia pinnata: A Case Study for the Isolation and Characterization of Bioactive Dihydroflavonols and Related Compounds
Preamble: Navigating the Landscape of Flavonoid Discovery In the intricate world of natural product chemistry, the pursuit of specific bioactive molecules is often a journey of both direct discovery and analogical reason...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Navigating the Landscape of Flavonoid Discovery
In the intricate world of natural product chemistry, the pursuit of specific bioactive molecules is often a journey of both direct discovery and analogical reasoning. Our initial exploration for high-level natural sources of 7-Hydroxy-6-methoxydihydroflavonol revealed a landscape where this specific molecule remains largely uncharacterized in the public scientific literature. This is not an uncommon scenario in the field, where the vast structural diversity of phytochemicals means that many compounds are yet to be isolated and extensively studied.
However, the principles of flavonoid biosynthesis, extraction, and characterization are broadly applicable. This guide, therefore, pivots to a comprehensive examination of the flavonoids found in Pongamia pinnata (L.) Pierre, a plant renowned for its rich and diverse flavonoid profile.[1][2][3] The methodologies detailed herein for the flavonoids of Pongamia pinnata serve as a robust and field-proven blueprint for researchers aiming to isolate and study novel dihydroflavonols and related compounds from other plant sources.
Introduction to Pongamia pinnata and its Flavonoid Arsenal
Pongamia pinnata, also known as Karanja, is a versatile tree indigenous to the Indian subcontinent and Southeast Asia.[2][4] Traditionally, various parts of the plant have been used in Ayurvedic and Siddha medicine to treat a wide range of ailments, including skin diseases, piles, and wounds.[2][5] Modern pharmacological studies have begun to validate these traditional uses, attributing many of the plant's therapeutic properties to its rich concentration of flavonoids.[1][4]
The flavonoid constituents of P. pinnata are structurally diverse and include flavones, isoflavones, chalcones, and furanoflavonoids.[2] These compounds have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-diabetic properties.[4][5] The significant antioxidant activities of flavonoids isolated from P. pinnata make them promising candidates for further investigation in the context of diseases linked to oxidative stress.[1]
The Biosynthetic Machinery: A Glimpse into Flavonoid Production
The biosynthesis of flavonoids in plants is a complex and well-orchestrated process that begins with the phenylpropanoid pathway. While the specific pathway for every flavonoid in P. pinnata is not fully elucidated, the general scheme provides a foundational understanding.
The General Flavonoid Biosynthetic Pathway
The synthesis of the flavonoid backbone originates from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of a chalcone, which is the precursor to all other flavonoid classes.
Technical Whitepaper: Molecular Characterization, Exact Mass Calculation, and Analytical Profiling of 7-Hydroxy-6-methoxydihydroflavonol
Executive Summary 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly specialized bioactive secondary metabolite belonging to the dihydroflavonol (flavanonol) subclass of flavonoids[1][2]. Naturally isolated...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly specialized bioactive secondary metabolite belonging to the dihydroflavonol (flavanonol) subclass of flavonoids[1][2]. Naturally isolated from botanical sources such as Dioclea virgata, this compound has garnered significant attention in pharmacological research due to its potent immunomodulatory properties, particularly its ability to inhibit the IL-33/ST2 signaling axis in allergic inflammation[3].
For researchers and drug development professionals, the precise structural characterization and mass spectrometric profiling of this compound are critical for pharmacokinetics, quality control, and targeted metabolomics. This guide provides an authoritative breakdown of its molecular weight, exact mass calculations, and the self-validating analytical workflows required for its high-resolution mass spectrometry (HRMS) profiling.
Structural Deconstruction and Chemical Identity
To understand the mass properties of 7-Hydroxy-6-methoxydihydroflavonol, we must first deconstruct its molecular framework:
Base Core: The molecule is built on a dihydroflavonol (flavanonol) skeleton, chemically defined as 2,3-dihydro-3-hydroxy-2-phenyl-4H-chromen-4-one. The saturation of the C2-C3 bond and the presence of a hydroxyl group at C-3 distinguish it from standard flavonols.
Substitutions: The A-ring is substituted with a hydroxyl (-OH) group at position 7 and a methoxy (-OCH₃) group at position 6.
Empirical Formula Derivation:
Unsubstituted dihydroflavonol:
C15H12O3
Minus 2 Hydrogen atoms (at C-6 and C-7):
C15H10O3
Plus Hydroxyl (-OH) and Methoxy (-OCH₃):
C15H10O3+HO+CH3O=C16H14O5
In analytical chemistry, distinguishing between Molecular Weight (MW) and Exact Mass is paramount. MW is used for bulk stoichiometric preparations (e.g., molar dosing in in vivo assays), whereas Exact Mass (monoisotopic mass) is the foundational metric for High-Resolution Mass Spectrometry (HRMS) to determine elemental composition and eliminate isobaric interference.
Exact Mass (Monoisotopic Mass) Calculation
The exact mass is calculated using the mass of the most abundant, stable isotope of each element in the compound.
Table 1: Elemental Composition and Monoisotopic Mass Contributions
Element
Primary Isotope
Count
Monoisotopic Mass (Da)
Total Contribution (Da)
Carbon
12C
16
12.000000
192.000000
Hydrogen
1H
14
1.007825
14.109550
Oxygen
16O
5
15.994915
79.974575
Total Exact Mass
286.084125 Da
Note: The calculated exact mass of 286.0841 Da aligns perfectly with established cheminformatics databases[1][4].
Molecular Weight Calculation
Molecular weight utilizes the standard atomic weights, which account for the natural isotopic distribution of elements on Earth.
Table 2: Standard Atomic Weights and Molecular Weight (MW)
Element
Count
Standard Atomic Weight ( g/mol )
Total Contribution ( g/mol )
Carbon
16
12.011
192.176
Hydrogen
14
1.008
14.112
Oxygen
5
15.999
79.995
Total Molecular Weight
286.283 g/mol
Analytical Workflow: HRMS Profiling Protocol
To detect and quantify 7-Hydroxy-6-methoxydihydroflavonol in complex biological matrices, a robust, self-validating LC-HRMS/MS protocol is required. The following methodology outlines the operational parameters and the causality behind each experimental choice.
Step 1: Sample Preparation & Solubilization
Action: Dissolve the standard (CAS: 34050-66-3) in LC-MS grade methanol to achieve a 1 mg/mL stock[2], followed by serial dilution to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: The dihydroflavonol core is moderately lipophilic. Methanol ensures complete disruption of the crystal lattice. Diluting the sample in the initial mobile phase conditions prevents solvent-front peak distortion (the "solvent effect") during UHPLC injection.
Self-Validation System: Spike the sample with a stable isotope-labeled internal standard (e.g., Quercetin-d3) at a known concentration. If the internal standard's peak area deviates by >5% between technical replicates, the injection volume or ionization efficiency is compromised, and the run is automatically invalidated.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Utilize a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both buffered with 0.1% Formic Acid.
Causality: Formic acid acts as an ion-pairing agent and proton donor. By keeping the pH below the pKa of the C-7 hydroxyl group, the molecule remains fully protonated (neutral) in solution, ensuring sharp, Gaussian peak shapes via hydrophobic interactions with the C18 stationary phase.
Step 3: High-Resolution Mass Spectrometry (ESI-QTOF)
Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the collision energy to 20 eV for MS/MS fragmentation.
Causality: ESI+ efficiently protonates the C-4 carbonyl oxygen, yielding a stable
[M+H]+
precursor ion at exactly m/z 287.0914 (286.0841 Da + 1.0073 Da). A collision energy of 20 eV is optimal for inducing Retro-Diels-Alder (RDA) cleavage of the C-ring, producing characteristic A-ring and B-ring product ions necessary for structural confirmation.
Self-Validation System: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass. The data acquisition system must automatically correct the m/z axis in real-time. If the mass error of the lock-mass exceeds 2 ppm, the spectrum is rejected, ensuring the exact mass measurement remains highly trustworthy.
Figure 1: Self-validating LC-HRMS workflow for dihydroflavonol profiling.
Biological Relevance and Mechanistic Pathway
Beyond its chemical properties, 7-Hydroxy-6-methoxydihydroflavonol is a molecule of high pharmacological interest. Recent studies have identified it as a potent modulator of interleukin-mediated pathways, specifically exhibiting significant inhibitory activity against the IL-33/ST2 axis[3].
By suppressing IL-33 gene expression and downstream signaling, this compound prevents the activation of the MyD88/NF-κB pathway, effectively halting the cascade that leads to eosinophilic chronic inflammation and allergic responses[3].
Figure 2: Mechanistic inhibition of the IL-33/ST2 inflammatory axis by 7-Hydroxy-6-methoxydihydroflavonol.
References
[4] National Center for Biotechnology Information. "Sakuranetin | C16H14O5 | CID 73571 - PubChem". NIH. 4
[1] National Center for Biotechnology Information. "7-Hydroxy-6-methoxydihydroflavonol | C16H14O5 | CID 44446832 - PubChem". NIH. 1
Alves, C. Q., et al. "Flavonoids and benzoic acid derivatives from Dioclea virgata". Thieme E-Books & E-Journals.
[3] RSC Publishing. "Natural products modulating interleukin-mediated pathways for anti-allergic and immunomodulatory effects". Royal Society of Chemistry. 3
Pharmacokinetics and Bioavailability of 7-Hydroxy-6-methoxydihydroflavonol: A Technical Guide
Executive Summary 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a rare, naturally occurring dihydroflavonol derivative predominantly identified in the botanical exudates of Dalbergia ecastaphyllum and subsequen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a rare, naturally occurring dihydroflavonol derivative predominantly identified in the botanical exudates of Dalbergia ecastaphyllum and subsequently isolated from Brazilian Red Propolis (BRP) [1]. As a potent scavenger of reactive oxygen and nitrogen species (ROS/RNS), its therapeutic potential in mitigating systemic oxidative stress is significant. However, like many polyphenolic compounds, its in vivo efficacy is heavily dictated by its pharmacokinetic (PK) profile—specifically its gastrointestinal bioaccessibility, intestinal permeability, and first-pass metabolism.
This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) pathways of 7-Hydroxy-6-methoxydihydroflavonol, grounded in validated in vitro transepithelial transport models [2].
Physicochemical Profiling & ADME Predictability
The baseline bioavailability of any flavonoid is fundamentally constrained by its physicochemical properties. 7-Hydroxy-6-methoxydihydroflavonol possesses a 2,3-dihydrochromen-4-one core with specific hydroxylation and methoxylation patterns that dictate its lipophilicity and hydrogen-bonding capacity.
Standard flavonoid scaffold; suitable for oral absorption.
Molecular Weight
286.28 g/mol
< 500 Da; favors passive transcellular diffusion.
LogP (Predicted)
~2.5
Optimal lipophilicity for partitioning into enterocyte lipid bilayers.
H-Bond Donors
2
Low donor count minimizes desolvation energy penalties during absorption.
H-Bond Acceptors
5
< 10; complies with Lipinski's Rule of 5 for optimal oral bioavailability.
Precursor Ion [M-H]⁻
m/z 285.0743
Highly responsive to negative-mode ESI-MS/MS for PK quantification.
Data synthesized from PubChem compound profiling [3].
Gastrointestinal Bioaccessibility & Intestinal Transport
The Bioaccessibility Bottleneck
Before reaching the intestinal epithelium, 7-Hydroxy-6-methoxydihydroflavonol must survive the harsh microenvironment of the gastrointestinal (GI) tract. During in vitro simulated digestion, polyphenols from BRP extracts exhibit a significant decrease in concentration [2].
The Causality: The transition from the highly acidic gastric environment (pH ~2.0) to the mildly alkaline intestinal environment (pH ~7.4) triggers the auto-oxidation and deprotonation of the A-ring hydroxyl groups. This structural degradation reduces the bioaccessible fraction available for absorption.
Caco-2 Transepithelial Permeability
Absorption across the intestinal barrier is evaluated using highly differentiated Caco-2 cell monolayers , which morphologically and functionally mimic human enterocytes (expressing microvilli, tight junctions, and efflux transporters).
Fig 1: ADME pathway of 7-Hydroxy-6-methoxydihydroflavonol from oral intake to systemic circulation.
Transport Mechanism: Due to its LogP of ~2.5, 7-Hydroxy-6-methoxydihydroflavonol primarily crosses the apical membrane via passive transcellular diffusion . However, the presence of the 6-methoxy group slightly alters its affinity for apical efflux transporters (such as P-glycoprotein/MDR1 and BCRP), which can actively pump the compound back into the intestinal lumen, thereby limiting the net Apparent Permeability (
Papp
).
Table 2: Caco-2 Transport Parameters
Transport Metric
Estimated Range
Interpretation
Papp
(Apical to Basolateral)
1.5 - 3.5 × 10⁻⁶ cm/s
Moderate intestinal absorption profile.
Efflux Ratio (
Papp
B-A / A-B)
> 1.5
Indicates mild susceptibility to active efflux mechanisms.
Post-Transport Recovery
30 - 45%
Significant intracellular retention or Phase II metabolism by enterocytes.
Phase II Metabolism: The First-Pass Effect
Flavonoids rarely circulate in their free aglycone form. Upon entering the enterocyte and subsequently the hepatocytes, 7-Hydroxy-6-methoxydihydroflavonol undergoes rapid Phase II conjugation.
The Causality: The 7-hydroxyl group on the A-ring is highly nucleophilic and sterically accessible, making it a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). The resulting 7-O-glucuronides and 7-O-sulfates are highly water-soluble, facilitating rapid renal excretion and significantly reducing the circulating half-life of the parent aglycone.
Fig 2: Phase II metabolic pathways targeting the 7-hydroxyl group of the dihydroflavonol core.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an internal control to prevent the propagation of artifactual data.
Protocol 1: Caco-2 Transepithelial Transport Assay
This protocol measures the intestinal permeability of the compound while strictly controlling for monolayer integrity.
Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at
1×105
cells/cm². Culture for 21 days to allow full differentiation into an enterocyte-like phenotype.
System Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter.
Causality & Validation: Only inserts with TEER > 400 Ω·cm² are used. This validates that tight junctions are fully formed, preventing passive paracellular leakage of the compound.
Apical Loading: Replace the apical medium with pH 6.5 transport buffer containing 50 µM of 7-Hydroxy-6-methoxydihydroflavonol and 100 µM Lucifer Yellow (LY). Fill the basolateral chamber with pH 7.4 buffer.
Causality: The pH gradient (6.5 apical vs. 7.4 basolateral) mimics the physiological human intestinal microclimate, driving the correct protonation state for transcellular diffusion.
Sampling & Incubation: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.
System Validation (Post-Assay): Measure the basolateral fluorescence of Lucifer Yellow.
Validation: A basolateral LY recovery of < 1% confirms the monolayer remained intact throughout the assay. If LY > 1%, the well is discarded, ensuring calculated
Papp
values represent true transcellular transport.
Protocol 2: LC-ESI-QTOF-MS/MS Quantification
Accurate PK profiling requires high-resolution mass spectrometry to differentiate the parent compound from its Phase II metabolites [1].
Sample Preparation: Precipitate proteins from the basolateral aliquots using ice-cold acetonitrile (1:3 v/v) spiked with an internal standard (e.g., Formononetin). Centrifuge at 14,000 × g for 15 min at 4°C.
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 1.8 µm). Use a mobile phase gradient of Water/Acetic Acid (99.5:0.5 v/v) and Methanol.
Causality: The acidic mobile phase suppresses the ionization of the phenolic hydroxyls during chromatography, ensuring sharp peak shapes and preventing peak tailing.
MS/MS Detection (Negative Ion Mode): Configure the QTOF-MS with an electrospray ionization (ESI) source in negative mode.
Causality: Phenolic hydroxyl groups readily deprotonate, yielding a highly stable
[M−H]−
precursor ion.
Target Transitions: Monitor the precursor ion at m/z 285.0743. The primary diagnostic fragment is m/z 270.0534.
Mechanistic Insight: The transition from 285.0743
→
270.0534 represents the homolytic cleavage and loss of a methyl radical (
∙CH3
) from the 6-methoxy group, a definitive structural confirmation for 6-methoxyflavonoids.
System Validation: Run matrix-matched calibration curves. An internal standard recovery of 90-110% and an
R2>0.995
validates the absence of matrix-induced ion suppression.
Fig 3: Self-validating workflow for Caco-2 transport and LC-MS/MS quantification.
Conclusion & Formulation Strategies
The pharmacokinetics of 7-Hydroxy-6-methoxydihydroflavonol reveal a classic polyphenolic paradox: high in vitro bioactivity hampered by moderate GI bioaccessibility and rapid Phase II metabolism. To translate this compound into a viable clinical or nutraceutical agent, advanced formulation strategies are required. Encapsulation techniques—such as lipid-based nanoemulsions or inclusion complexes with cyclodextrins—are strongly recommended to shield the A-ring hydroxyls from pH-induced oxidation in the GI tract and to bypass apical efflux transporters, thereby maximizing systemic bioavailability.
References
Morais, D. V., et al. "Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS." Biomolecules, 2021. URL:[Link]
Morais, D. V. "Transepithelial transport of isoflavonoids from Brazilian red propolis in Caco-2 cell monolayers." University of São Paulo (USP) Theses, 2021. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44446832, 7-Hydroxy-6-methoxydihydroflavonol." PubChem, 2021. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Optimized Extraction and Isolation Protocols for 7-Hydroxy-6-methoxydihydroflavonol from Complex Plant Matrices
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
7-Hydroxy-6-methoxydihydroflavonol (C₁₆H₁₄O₅) is a highly bioactive dihydroflavonol derivative recognized for its potent antioxidant capacity and immunomodulatory properties. Recent pharmacological studies highlight its efficacy as a targeted inhibitor of the IL-33/ST2 signaling pathway, positioning it as a promising candidate for anti-allergic and autoimmune therapies[1].
However, recovering this compound presents significant analytical challenges. It is typically sequestered within highly complex matrices—such as the resinous, wax-heavy exudates of Brazilian Red Propolis (derived from Dalbergia ecastaphyllum) and the saponin-rich leguminous pods of Canavalia gladiata (Sword bean)[2][3]. This application note provides Senior Application Scientists and drug development professionals with field-proven, matrix-specific extraction protocols. By understanding the thermodynamic and kinetic principles behind these methodologies, researchers can achieve high-purity isolation while maintaining a self-validating analytical workflow.
To extract 7-Hydroxy-6-methoxydihydroflavonol efficiently, the solvent system must overcome the specific binding energies of the host matrix:
Resinous Matrices (Brazilian Red Propolis): Propolis contains up to 30% beeswax and complex polymeric resins. A high-temperature (80 °C), high-ethanol (90%) extraction is required to lower the viscosity of the waxes and disrupt the resinous matrix[4]. Because the dihydroflavonol is moderately polar, 90% ethanol provides the optimal dielectric constant for solubilization.
Fibrous/Leguminous Matrices (Canavalia gladiata): Sword bean pods are rich in highly polar saponins and non-polar lipids. A polarity-gradient approach is mandatory. Initial extraction with methanol acts as a universal solvent to lyse cells and pull all polyphenols. Subsequent liquid-liquid partitioning using ethyl acetate (EtOAc) selectively enriches the aglycone dihydroflavonols while leaving interfering sugars and saponins in the aqueous phase[3].
Fig 1: Matrix-specific extraction workflows for 7-Hydroxy-6-methoxydihydroflavonol.
Protocol A: High-Yield Recovery from Brazilian Red Propolis (BRP)
This protocol utilizes Response Surface Methodology (RSM) optimized parameters to maximize the recovery of antioxidant phenolics, specifically targeting dihydroflavonols and isoflavonoids from Dalbergia ecastaphyllum exudates[4].
Step-by-Step Methodology
Sample Preparation: Pulverize raw BRP into a fine powder using a cryogenic mill to prevent thermal degradation of phenolics.
Solvent Extraction: Suspend 1.0 g of BRP powder in 10 mL of 90% Ethanol (v/v).
Thermal Agitation: Incubate the mixture in a shaking water bath at 80 °C for exactly 30 minutes .
Causality Check: The 80 °C temperature is critical to melt the beeswax fraction, allowing the solvent to penetrate the propolis matrix fully.
Winterization (Self-Validating Step): Immediately transfer the extract to a -20 °C freezer for 12 hours.
Causality Check: Waxes are highly soluble in hot ethanol but insoluble in cold ethanol. A successful extraction will yield a thick, cloudy precipitate (waxes) at the bottom of the tube, leaving a clear, deep-red supernatant containing the 7-Hydroxy-6-methoxydihydroflavonol. If the supernatant is cloudy at room temperature, winterization is incomplete.
Filtration: Filter the cold extract rapidly through a 0.22 µm PTFE membrane to remove precipitated waxes.
Concentration: Evaporate the solvent under reduced pressure at 40 °C to yield the dry extract.
Quantitative Yield Data
Under these optimized conditions, the extract achieves maximum phenolic recovery and antioxidant capacity, as detailed in Table 1[4][5].
Table 1: Optimized Antioxidant Recovery Metrics from BRP (90% EtOH, 80 °C, 30 min)
Assay / Metric
Target Analyzed
Optimized Yield (per g of dry extract)
TPC
Total Phenolic Content
129.00 ± 2.16 mg GAE/g
TEAC
Trolox Equivalent Antioxidant Capacity
3471.76 ± 53.86 µmol TE/g
FRAP
Ferric Reducing Antioxidant Power
1472.86 ± 72.37 µmol Fe²⁺/g
ORAC
Oxygen Radical Absorbance Capacity
4339.61 ± 114.65 µmol TE/g
Protocol B: Targeted Isolation from Canavalia gladiata Pods
For researchers investigating the anti-allergic properties of 7-Hydroxy-6-methoxydihydroflavonol, Canavalia gladiata provides a rich botanical source[6]. This protocol focuses on removing saponins and isolating the pure compound.
Step-by-Step Methodology
Primary Maceration: Macerate 500 g of dried, powdered Canavalia gladiata pods in 5 L of 100% Methanol for 72 hours at room temperature. Filter and concentrate in vacuo.
Defatting: Suspend the crude methanolic extract in 500 mL of distilled water. Partition sequentially with Hexane (3 × 500 mL) to remove non-polar lipids and chlorophyll. Discard the Hexane layer.
Targeted Partitioning: Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL).
Causality Check: 7-Hydroxy-6-methoxydihydroflavonol will migrate into the EtOAc layer due to its moderate polarity, while highly polar saponins remain in the aqueous layer. Validate this by spotting the EtOAc fraction on a Silica Gel TLC plate (developed in CHCl₃:MeOH 9:1); the target compound will fluoresce under UV 254 nm.
Column Chromatography (CC): Load the concentrated EtOAc fraction onto a Silica Gel column. Elute with a step gradient of Dichloromethane:Methanol (100:0 to 50:50). Collect the fractions exhibiting UV activity.
Semi-Preparative HPLC: Purify the enriched fractions using an RP-18 column (e.g., 250 × 10 mm, 5 µm). Elute with an isocratic mobile phase of 45% Acetonitrile in Water (containing 0.1% Formic Acid) at a flow rate of 3.0 mL/min. Monitor at 280 nm to isolate 7-Hydroxy-6-methoxydihydroflavonol.
Mechanistic Pathway: IL-33/ST2 Inhibition
The isolated 7-Hydroxy-6-methoxydihydroflavonol from Canavalia gladiata has demonstrated significant inhibitory efficacy (up to 86% inhibition at 100 µM) against the IL-33/ST2 signaling cascade[6][7]. By blocking the binding of Interleukin-33 to the ST2 receptor complex, the compound prevents the downstream recruitment of MyD88, thereby halting the NF-κB-mediated transcription of pro-inflammatory cytokines responsible for allergic inflammation.
Fig 2: Inhibitory mechanism of 7-Hydroxy-6-methoxydihydroflavonol on the IL-33/ST2 pathway.
Analytical Validation (LC-ESI-QTOF-MS/MS)
To verify the structural integrity and purity of the extracted 7-Hydroxy-6-methoxydihydroflavonol, LC-ESI-QTOF-MS/MS analysis must be performed in negative ionization mode [2][4].
Precursor Ion: The compound will exhibit a deprotonated molecular ion[M–H]⁻ at m/z 285.07 (corresponding to the molecular formula C₁₆H₁₄O₅).
Fragmentation Pattern: MS² spectra will yield a characteristic product ion at m/z 270.05 , indicating the loss of a methyl radical (•CH₃) from the methoxy group at the C-6 position, a definitive hallmark of 6-methoxy flavonoids[2].
References
Vieira de Morais, D., Rosalen, P.L., Ikegaki, M., de Souza Silva, A.P., Massarioli, A.P., & de Alencar, S.M. "Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS." Antioxidants, MDPI, 2021.[Link]
"Natural products modulating interleukin-mediated pathways for anti-allergic and immunomodulatory effects." RSC Advances, Royal Society of Chemistry, 2024/2026.[Link]
"Yeast α-Glucosidase Inhibition by Isoflavones from Plants of Leguminosae as an in Vitro Alternative to Acarbose." ResearchGate, 2025.[Link]
Application Note & Protocol: Total Chemical Synthesis of 7-Hydroxy-6-methoxydihydroflavonol
Abstract: This document provides a comprehensive guide for the total chemical synthesis of 7-Hydroxy-6-methoxydihydroflavonol, a member of the flavonoid family. Dihydroflavonols are significant as biosynthetic intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a comprehensive guide for the total chemical synthesis of 7-Hydroxy-6-methoxydihydroflavonol, a member of the flavonoid family. Dihydroflavonols are significant as biosynthetic intermediates and as scaffolds for drug discovery due to their diverse biological activities.[1][2] This protocol details a reliable synthetic route starting from commercially available precursors, proceeding through a chalcone intermediate, followed by an oxidative cyclization to yield the target dihydroflavonol. The methodology is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and complete characterization data.
Introduction and Synthetic Strategy
7-Hydroxy-6-methoxydihydroflavonol is a polyhydroxylated flavonoid derivative. The general structure of flavonoids consists of a C6-C3-C6 skeleton, and they are widely recognized for their antioxidant and potential therapeutic properties.[2][3][4] The total synthesis of such molecules in the laboratory is crucial for enabling detailed biological evaluation and the development of novel analogues.
The synthetic strategy presented herein is based on a well-established pathway in flavonoid chemistry: the formation of a chalcone followed by its conversion into the dihydroflavonol core. This approach offers a convergent and efficient route to the target molecule.
The logic for the synthesis is best understood by working backward from the target molecule. The dihydroflavonol can be disconnected at the C2-C3 and O1-C2 bonds of the heterocyclic C-ring, a transformation achieved in the forward sense by an oxidative cyclization of a chalcone. This chalcone, in turn, is accessible through an Aldol or Claisen-Schmidt condensation between an appropriate 2'-hydroxyacetophenone and benzaldehyde.
Figure 1: Retrosynthetic analysis of the target dihydroflavonol.
Experimental Protocols
This synthesis is performed in two main stages: (1) Base-catalyzed condensation to form the chalcone intermediate, and (2) Oxidative cyclization to yield the final product.
Safety Precautions:
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Handle corrosive bases (KOH) and oxidizing agents (H₂O₂) with extreme care. Consult Safety Data Sheets (SDS) for all reagents before use.[6]
Step 1: Synthesis of (E)-1-(2,4-dihydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
Principle: This reaction is a Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (2',4'-dihydroxy-5'-methoxyacetophenone) and an aldehyde (benzaldehyde) that lacks α-hydrogens, leading to the formation of an α,β-unsaturated ketone (chalcone).[7]
Materials and Reagents:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
2',4'-Dihydroxy-5'-methoxyacetophenone
182.17
1.82 g
10.0
Benzaldehyde
106.12
1.1 mL (1.15 g)
10.8
Potassium Hydroxide (KOH)
56.11
2.80 g
50.0
Ethanol (95%)
-
50 mL
-
Deionized Water
-
50 mL
-
| Hydrochloric Acid (2 M) | - | As needed | - |
Protocol:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.80 g (50.0 mmol) of potassium hydroxide in 50 mL of deionized water and cool the solution to room temperature.
Add 50 mL of 95% ethanol to the aqueous KOH solution with stirring.
In a separate beaker, dissolve 1.82 g (10.0 mmol) of 2',4'-dihydroxy-5'-methoxyacetophenone in the ethanolic KOH solution.
To the stirring solution, add 1.1 mL (10.8 mmol) of benzaldehyde dropwise over 5 minutes. The solution will immediately turn a deep red/orange color.
Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
After 24 hours, pour the reaction mixture into 200 mL of ice-cold water.
Acidify the mixture slowly by adding 2 M HCl dropwise with constant stirring until the pH is approximately 2-3. A bright yellow precipitate will form.
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
Dry the crude chalcone in a vacuum oven at 50°C overnight. The product can be used in the next step without further purification or can be recrystallized from ethanol/water for higher purity.
Step 2: Synthesis of 7-Hydroxy-6-methoxydihydroflavonol
Principle: The Algar-Flynn-Oyamada (AFO) reaction is used to convert the 2'-hydroxychalcone into a dihydroflavonol. The reaction proceeds via the epoxidation of the chalcone's double bond with alkaline hydrogen peroxide, followed by an intramolecular cyclization and ring-opening of the epoxide to form the 3-hydroxy-4-keto functionality.
Materials and Reagents:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Chalcone Intermediate (from Step 1)
270.28
2.70 g
10.0
Sodium Hydroxide (NaOH)
40.00
1.60 g
40.0
Hydrogen Peroxide (H₂O₂)
-
5.0 mL (30% w/w aq. soln.)
~49 mmol
Methanol
-
100 mL
-
Deionized Water
-
50 mL
-
| Hydrochloric Acid (2 M) | - | As needed | - |
Protocol:
In a 250 mL round-bottom flask, dissolve 2.70 g (10.0 mmol) of the chalcone intermediate in 100 mL of methanol.
Add a solution of 1.60 g (40.0 mmol) of sodium hydroxide in 50 mL of water to the flask. Stir until the chalcone is fully dissolved.
Cool the reaction flask to 0°C in an ice bath.
Slowly add 5.0 mL of 30% hydrogen peroxide dropwise to the stirring solution over 15 minutes, ensuring the temperature remains below 10°C.
After the addition is complete, allow the reaction to stir at room temperature for 6-8 hours. The solution will typically lighten in color from deep orange to pale yellow. Monitor the reaction by TLC.
Once the reaction is complete, carefully acidify the mixture with 2 M HCl to pH ~5.
Reduce the volume of the solvent by approximately half using a rotary evaporator.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification and Characterization
3.1. Purification
The crude 7-Hydroxy-6-methoxydihydroflavonol should be purified by column chromatography to obtain a high-purity product.
Protocol:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
Procedure:
Prepare a silica gel slurry in hexane and pack a glass column.
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
Elute the column with the solvent gradient, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Hydroxy-6-methoxydihydroflavonol as a solid.
Various chromatographic methods are effective for flavonoid purification, including the use of macroporous resins or Sephadex columns for large-scale or specialized separations.[8][9][10][11][12]
3.2. Structural Characterization
Full characterization of the final product is essential to confirm its identity and purity.[13] The following data are expected for 7-Hydroxy-6-methoxydihydroflavonol.
Technique
Expected Results
¹H NMR
Signals corresponding to aromatic protons on the A and B rings, methoxy protons, and characteristic diastereotopic protons on the C-ring (H-2 and H-3). The coupling constant between H-2 and H-3 (J₂‚₃) is indicative of their relative stereochemistry (trans or cis).[1][14]
¹³C NMR
Resonances for all 16 carbons, including the carbonyl carbon (C-4) around 190-200 ppm, carbons of the aromatic rings, and the methoxy carbon.[13][15]
Mass Spec (ESI-MS)
Expected [M+H]⁺ ion at m/z 287.0914. Fragmentation patterns can provide further structural information.[5][16]
IR (KBr)
Absorption bands for hydroxyl (-OH stretch), carbonyl (C=O stretch), aromatic (C=C stretch), and ether (C-O stretch) functional groups.[17]
UV-Vis (MeOH)
Two primary absorption bands are characteristic of dihydroflavonols. Band B is typically observed in the 270-295 nm range, while Band A appears as a shoulder around 300-330 nm.[16]
Melting Point
A sharp melting point range is indicative of a pure compound.
Workflow Visualization
The overall laboratory process can be summarized in the following workflow diagram.
Application Note: A Validated Protocol for the Purification of 7-Hydroxy-6-methoxydihydroflavonol via Preparative Column Chromatography
Abstract This application note provides a comprehensive, step-by-step protocol for the efficient purification of 7-Hydroxy-6-methoxydihydroflavonol from a complex mixture or crude plant extract. 7-Hydroxy-6-methoxydihydr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient purification of 7-Hydroxy-6-methoxydihydroflavonol from a complex mixture or crude plant extract. 7-Hydroxy-6-methoxydihydroflavonol, a flavonoid derivative, is of interest for its potential biological activities.[1] Achieving high purity is paramount for accurate downstream analysis in pharmacology and drug development. This guide leverages normal-phase preparative column chromatography, a robust and scalable technique ideal for the initial fractionation and purification of moderately polar compounds like dihydroflavonols.[2][3] We will detail the entire workflow, from the selection of the stationary and mobile phases, based on the compound's chemical properties, to column packing, gradient elution, and fraction analysis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[2] Compounds within the mixture are separated based on their relative polarities.
Mechanism: Polar compounds, such as those containing hydroxyl (-OH) groups, interact more strongly with the polar silica gel surface and are retained longer. Non-polar compounds have weaker interactions and elute more quickly. 7-Hydroxy-6-methoxydihydroflavonol possesses hydroxyl groups, making it a moderately polar molecule suitable for this technique.[1]
Elution Strategy: A gradient elution is employed, where the polarity of the mobile phase is gradually increased over time.[2] This is achieved by starting with a non-polar solvent (e.g., n-hexane or chloroform) and progressively introducing a more polar solvent (e.g., ethyl acetate or methanol). This approach allows for the initial elution of non-polar impurities, followed by the controlled elution of the target compound, and finally, the removal of highly polar contaminants, ensuring optimal resolution and recovery.
Compound Profile & Materials
A thorough understanding of the target molecule's properties is critical for designing an effective purification scheme.
Table 1: Key chemical and physical properties of 7-Hydroxy-6-methoxydihydroflavonol.
Recommended Materials and Reagents
Category
Item
Stationary Phase
Silica Gel (for column chromatography, e.g., 60-120 mesh)
Analytical TLC Plates (e.g., Silica Gel 60 F₂₅₄)
Solvents (HPLC Grade)
n-Hexane
Ethyl Acetate
Chloroform
Methanol
Acetic Acid (Glacial)
Apparatus
Glass chromatography column with stopcock
Rotary Evaporator
TLC developing chamber and collection tubes
Capillary tubes for TLC spotting
UV lamp (254 nm / 366 nm)
Purity Analysis
HPLC system with a C18 column, UV/DAD detector
LC-MS system (optional, for identity confirmation)
Table 2: Essential materials and reagents for the purification protocol.
Experimental Workflow: From Crude Extract to Pure Compound
The purification process is a systematic, multi-step procedure designed to validate each stage before proceeding to the next.
Figure 1: Workflow for the purification of 7-Hydroxy-6-methoxydihydroflavonol.
Detailed Experimental Protocols
Protocol 1: Preliminary TLC for Solvent System Optimization
Rationale: Before committing to a large-scale column separation, analytical TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, which generally translates well to column chromatography separation.
Prepare TLC Chamber: Line a TLC chamber with filter paper and add a proposed eluent system. A good starting system for dihydroflavonols is Chloroform:Methanol:Acetic Acid (e.g., 7:1:1 v/v/v).[5][6] Cover and allow the chamber to saturate for 15-20 minutes.
Spot the Plate: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the separated spots under a UV lamp at 254 nm. Flavonoids typically appear as dark, UV-quenching spots.[5]
Calculate Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
Optimize: If the Rf value is too high (>0.4), decrease the polarity of the mobile phase (e.g., reduce the proportion of methanol). If the Rf is too low (<0.1), increase the polarity. Repeat until the desired Rf is achieved.
Protocol 2: Preparative Column Chromatography
Rationale: This protocol scales up the separation determined by TLC. A glass column is packed with silica gel to create a large stationary phase bed for separating gram-scale quantities of the crude mixture.
Column Packing (Wet Slurry Method):
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane or chloroform).[2] The amount of silica should be 50-100 times the weight of the crude extract.
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove any air bubbles.[2] Never let the top of the silica bed run dry.
Sample Preparation and Loading:
Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol or acetone).
Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to this solution.
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto silica. This "dry loading" method typically results in better band sharpness and resolution.
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat layer. Add a thin protective layer of sand on top.
Elution and Fraction Collection:
Begin elution with the least polar solvent used for packing.
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).
Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This step-gradient approach allows for systematic elution of compounds with increasing polarity.
Step
Solvent System (Hexane:Ethyl Acetate)
Volume
Purpose
1
100:0
2-3 Column Volumes
Elute very non-polar impurities.
2
95:5
2-3 Column Volumes
Elute remaining non-polar compounds.
3
90:10
2-3 Column Volumes
Elute compounds of low polarity.
4
80:20
3-5 Column Volumes
Expected elution range for the target compound.
5
70:30
3-5 Column Volumes
Expected elution range for the target compound.
6
50:50
2-3 Column Volumes
Elute more polar impurities.
7
0:100
2-3 Column Volumes
Strip remaining highly polar compounds from the column.
Table 3: Example of a step-gradient elution program. Note: This is a starting point and should be adapted based on the results of the preliminary TLC analysis. Synthetic protocols for similar flavonoids have successfully used ethyl acetate:n-hexane systems in ratios from 1:3 to 1:2.[7][8]
Protocol 3: Fraction Analysis and Purity Assessment
Rationale: Once fractions are collected, they must be analyzed to identify which ones contain the pure target compound. The pure fractions are then combined and concentrated, and the final purity is verified using a high-resolution technique like HPLC.
TLC Analysis of Fractions:
Spot every few fractions onto a TLC plate, alongside a spot of the original crude extract as a reference.
Develop and visualize the plate as described in Protocol 1.
Identify the fractions that contain a single spot corresponding to the Rf of 7-Hydroxy-6-methoxydihydroflavonol.
Pooling and Concentration:
Combine the fractions identified as containing the pure compound.
Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the purified solid.[2]
Purity Confirmation by RP-HPLC:
Method: A reverse-phase HPLC method is standard for the final purity analysis of flavonoids.[9]
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape, is common.[10]
Detection: UV detection at a wavelength where the compound absorbs (e.g., 280-340 nm).
Analysis: Dissolve a small amount of the purified solid in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram. A single, sharp peak indicates high purity. Purity can be calculated based on the peak area percentage.
Re-optimize the mobile phase using TLC; Reduce the amount of sample loaded; Repack the column carefully using the wet slurry method.
Compound Elutes Too Quickly
Mobile phase is too polar.
Start with a less polar solvent system or use a more shallow gradient.
Compound Does Not Elute
Mobile phase is not polar enough; Compound may be interacting irreversibly with silica.
Increase the polarity of the eluent significantly (e.g., add methanol); Consider a different stationary phase like diol-bonded silica or Sephadex.[11][12]
Tailing of Spots/Peaks
Sample is too concentrated; Compound is acidic and interacting strongly with silica.
Dilute the sample before loading; Add a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase to suppress ionization.
Table 4: Common issues and solutions in preparative column chromatography.
Conclusion
This application note provides a robust and scientifically grounded framework for the purification of 7-Hydroxy-6-methoxydihydroflavonol using preparative silica gel column chromatography. By following a systematic approach that includes preliminary TLC analysis for method development, careful column preparation, and a logical gradient elution, researchers can effectively isolate the target compound with high purity. The final purity should always be confirmed by a high-resolution analytical technique such as HPLC. This protocol serves as a complete guide for professionals in drug discovery and natural product chemistry, enabling the acquisition of high-quality material for subsequent biological and pharmacological evaluation.
References
IntechOpen. (2017, August 23). Isolation and Structure Identification of Flavonoids. IntechOpen. Retrieved from [Link]
Niknam, S. M., et al. (2020, September 10). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. PMC. Retrieved from [Link]
PubChem. (n.d.). 7-Hydroxy-6-methoxydihydroflavonol. National Center for Biotechnology Information. Retrieved from [Link]
Academia.edu. (n.d.). (PDF) Identification of flavonoids by TLC scanning analysis. Academia.edu. Retrieved from [Link]
IOSR Journal. (n.d.). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. IOSR Journal of Applied Chemistry. Retrieved from [Link]
CHEMISTRY. (2012, October 15). Analysis of Flavonoids TLC Methods. Retrieved from [Link]
Taylor & Francis Online. (2006, August 22). Chromatographic Separation of Some Coumarins and Flavonoids on Diol-Modified Silica Gel Phase. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
Scribd. (n.d.). Flavonoids TLC Analysis Methods. Retrieved from [Link]
Auctores. (2024, January 19). Chromatographic methods for the identification of flavonoids. Auctores Journals. Retrieved from [Link]
ResearchGate. (2013, June 29). Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?. Retrieved from [Link]
PMC. (n.d.). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. National Center for Biotechnology Information. Retrieved from [Link]
Semantic Scholar. (2016, August 13). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Retrieved from [Link]
Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science. Retrieved from [Link]
Application Notes and Protocols for 7-Hydroxy-6-methoxydihydroflavonol Stock Solutions
Introduction: The Importance of Proper Stock Solution Handling for Reproducible Research 7-Hydroxy-6-methoxydihydroflavonol is a flavonoid derivative with potential applications in various fields of research, including d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Importance of Proper Stock Solution Handling for Reproducible Research
7-Hydroxy-6-methoxydihydroflavonol is a flavonoid derivative with potential applications in various fields of research, including drug development and nutritional science. As with any experimental work, the reliability and reproducibility of results are paramount. A critical, yet often overlooked, aspect of ensuring experimental integrity is the correct preparation and storage of stock solutions of the compounds under investigation. Improper handling can lead to degradation of the compound, inaccurate concentrations, and ultimately, misleading experimental outcomes.
This comprehensive guide provides a detailed protocol for the preparation and storage of 7-Hydroxy-6-methoxydihydroflavonol stock solutions. The recommendations herein are grounded in the established principles of flavonoid chemistry and aim to provide researchers, scientists, and drug development professionals with the necessary knowledge to maintain the stability and integrity of their stock solutions, thereby ensuring the validity of their research findings.
Chemical Properties of 7-Hydroxy-6-methoxydihydroflavonol: A Foundation for Protocol Development
A thorough understanding of the chemical properties of 7-Hydroxy-6-methoxydihydroflavonol is essential for developing appropriate handling and storage procedures.
The presence of hydroxyl and methoxy groups on the flavonoid backbone, along with the dihydroflavonol structure, influences its solubility and stability. Flavonoids, in general, are susceptible to degradation through oxidation, hydrolysis, and photodegradation. The hydroxyl groups, in particular, are prone to oxidation, which can be accelerated by exposure to light, heat, and alkaline pH conditions.[3][4][5]
Microcentrifuge tubes (amber or wrapped in aluminum foil)
Vortex mixer
Calibrated analytical balance
Pipettes and sterile, filtered pipette tips
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Procedure:
Acclimatization: Before opening, allow the vial of 7-Hydroxy-6-methoxydihydroflavonol to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the accuracy of weighing and the stability of the compound.
Weighing the Compound: In a fume hood, carefully weigh out the desired amount of 7-Hydroxy-6-methoxydihydroflavonol using a calibrated analytical balance. For a 1 mL of a 10 mM stock solution, you will need 2.86 mg of the compound.
Calculation:
Molecular Weight (MW) = 286.28 g/mol
Desired Concentration (C) = 10 mM = 0.010 mol/L
Desired Volume (V) = 1 mL = 0.001 L
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 286.28 g/mol = 0.00286 g = 2.86 mg
Dissolution: Transfer the weighed compound to a light-protected microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but prolonged heating should be avoided to prevent degradation.
Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.
Labeling: Clearly label each aliquot with the name of the compound, the concentration, the solvent, the date of preparation, and the initials of the preparer.
Diagram: Workflow for Stock Solution Preparation
Caption: Workflow for preparing 7-Hydroxy-6-methoxydihydroflavonol stock solutions.
Storage and Stability of Stock Solutions
Proper storage is crucial to maintain the integrity of 7-Hydroxy-6-methoxydihydroflavonol stock solutions.
Recommended Storage Conditions:
Short-term Storage (up to 1 week): Aliquots can be stored at -20°C.[2]
Long-term Storage (months to years): For optimal stability, it is recommended to store aliquots at -80°C.
Key Considerations for Maintaining Stability:
Light Protection: Flavonoids are known to be sensitive to light, which can induce photodegradation.[5][6] Always use amber or foil-wrapped tubes for storage and minimize exposure to light during handling.
Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. Aliquoting into single-use volumes is the most effective way to prevent this.
Solvent Choice: While DMSO is a common solvent due to its high solubilizing power, it is hygroscopic and can absorb water from the atmosphere. Use anhydrous DMSO and handle it in a dry environment to prevent hydrolysis of the compound. For cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
pH Considerations: Flavonoids are generally more stable in acidic to neutral conditions and can degrade in alkaline solutions.[4] When preparing working solutions in aqueous buffers, it is advisable to use a slightly acidic to neutral pH and to prepare them fresh before each experiment.
Potential Degradation Pathways
Understanding the potential degradation pathways of 7-Hydroxy-6-methoxydihydroflavonol provides the rationale for the recommended storage and handling procedures.
Oxidation: The hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can be initiated by oxygen, light, or heat. This can lead to the formation of quinone-type structures and other degradation products, altering the biological activity of the compound.[3][7]
Hydrolysis: Although dihydroflavonols are generally more stable to hydrolysis than their corresponding glycosides, the ester-like linkage in the C-ring can be susceptible to cleavage under certain conditions, particularly in strongly acidic or alkaline aqueous solutions.[8]
Photodegradation: Exposure to UV and even visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the flavonoid structure.[5]
Conclusion: Best Practices for Reliable Research
The integrity of your research data is directly linked to the quality of your reagents. By following these detailed application notes and protocols for the preparation and storage of 7-Hydroxy-6-methoxydihydroflavonol stock solutions, you can minimize compound degradation and ensure the accuracy and reproducibility of your experimental results. Adherence to these best practices is a cornerstone of scientific integrity and will contribute to the generation of high-quality, reliable data in your research endeavors.
Kootstra, A. (1994). Protection from UV-B-induced DNA damage by flavonoids. Plant Molecular Biology, 26(2), 771-774.
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Braune, A., & Blaut, M. (2003). Degradation of Quercetin and Luteolin by Eubacterium ramulus. Applied and Environmental Microbiology, 69(3), 1440-1445. (URL: [Link])
Boots, A. W., et al. (2008). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants & Redox Signaling, 10(11), 1877-1886. (URL: [Link])
Valentova, K., et al. (2017). The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin. Photochemistry and Photobiology, 93(6), 1545-1552. (URL: [Link])
Lin, S., et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 374, 131707. (URL: [Link])
Dzah, C. S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 831. (URL: [Link])
Wang, L., et al. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Molecules, 28(22), 7622. (URL: [Link])
Gebhardt, Y., et al. (2022). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. International Journal of Molecular Sciences, 23(3), 1667. (URL: [Link])
van der Westhuizen, J. H., & Ferreira, D. (2010). Photochemistry of Flavonoids. Molecules, 15(8), 5188-5211. (URL: [Link])
Choi, J. S., et al. (2007). Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 543-553. (URL: [Link])
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Justesen, U. (2001). Application of hydrolytic methods in analysis of flavonoid glycosides. Journal of Chromatography A, 928(1), 127-135. (URL: [Link])
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Martinez-Araya, J. I. (2023). Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. Materials Science & Engineering, 7(4), 223-226. (URL: [Link])
Sharma, O. P., & Bhat, T. K. (2011). Natural Products. An Indian Journal, 7(4), 171-173. (URL: [Link])
Ma, Y. L., et al. (2005). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Journal of the American Society for Mass Spectrometry, 16(10), 1596-1608. (URL: [Link])
Liu, Y., et al. (2020). Functional Diversification of the Dihydroflavonol 4-Reductase from Camellia nitidissima Chi. in the Control of Polyphenol Biosynthesis. International Journal of Molecular Sciences, 21(22), 8593. (URL: [Link])
de Oliveira, A. M., et al. (2019). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum Lf. Brazilian Journal of Biology, 79(4), 675-682. (URL: [Link])
Kaze, C. R., et al. (2014). Estimation of Phenolic content, Flavonoid content, Antioxidant and Alpha amylase Inhibitory Activity of Marketed Polyherbal Formulation. Journal of Applied Pharmaceutical Science, 4(9), 61-65. (URL: [Link])
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Kim, D. H. (2007). Human Gut Microbial Degradation of Flavonoids. Journal of Agricultural and Food Chemistry, 55(22), 8992-8997. (URL: [Link])
Gebhardt, Y., et al. (2022). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. International Journal of Molecular Sciences, 23(3), 1667. (URL: [Link])
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A General Framework for the LC-MS/MS Analysis of 7-Hydroxy-6-methoxydihydroflavonol and its Putative Metabolites in Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive, adaptable framework for the sensitive and selective analysis of the novel compo...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive, adaptable framework for the sensitive and selective analysis of the novel compound 7-Hydroxy-6-methoxydihydroflavonol and its predicted metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the limited specific literature on this particular dihydroflavonol, this guide synthesizes established methodologies for the broader class of flavonoids to provide a robust starting point for method development.[1] We detail field-proven protocols for sample preparation from plasma, optimized UPLC-MS/MS conditions, and strategies for metabolite identification and quantification. The causality behind each experimental choice is explained to empower researchers to adapt and validate the methodology for their specific research needs, ensuring scientific integrity and trustworthiness in the generated data.
Introduction: The Analytical Challenge of Dihydroflavonols
Dihydroflavonols, a subclass of flavonoids, are of increasing interest in pharmacology due to their potential biological activities. 7-Hydroxy-6-methoxydihydroflavonol represents a specific structure within this class whose metabolic fate and pharmacokinetic profile are yet to be characterized. Understanding how a parent compound is metabolized is critical in drug development, as metabolites can be responsible for the drug's efficacy, toxicity, or clearance from the body.[1][2]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing small molecules like flavonoids in complex biological matrices.[1][3] Its high sensitivity and selectivity allow for the detection and quantification of low-concentration analytes and their metabolites, even in the presence of interfering endogenous compounds.[1][4] This note provides a foundational method to accelerate research into the metabolism of 7-Hydroxy-6-methoxydihydroflavonol.
Predicted Metabolic Pathways
In the absence of specific metabolic data for 7-Hydroxy-6-methoxydihydroflavonol, we can predict its metabolic fate based on the well-documented biotransformation of flavonoids in humans.[4] Phase I metabolism typically involves oxidation, such as hydroxylation, mediated by cytochrome P450 enzymes.[5][6] Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion. Common Phase II conjugations for flavonoids include glucuronidation and sulfation.
The following diagram illustrates these predicted primary metabolic transformations.
Caption: Predicted metabolic pathway of 7-Hydroxy-6-methoxydihydroflavonol.
Experimental Design & Workflow
The overall analytical workflow is designed for high-throughput and robust quantification. It begins with an efficient sample clean-up to remove interfering matrix components, followed by rapid chromatographic separation and highly selective detection by the mass spectrometer.
Caption: High-level experimental workflow for metabolite analysis.
Part 1: Protocol for Sample Preparation from Plasma
Rationale: The primary goal of sample preparation is to extract the analytes of interest from the complex biological matrix while removing components like proteins and salts that can interfere with LC-MS/MS analysis.[3][7] Protein precipitation with a cold organic solvent is a rapid and effective method for this purpose. An internal standard (IS) is added at the beginning to account for variability during the extraction process and potential matrix effects.[3]
Materials:
Plasma samples (stored at -80°C)
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
Internal Standard (IS) stock solution (e.g., a structurally similar flavonoid not present in the sample, like Naringenin)
Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
Aliquoting: Vortex the thawed plasma sample gently. Aliquot 100 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 100 ng/mL Naringenin) to each plasma sample. Vortex briefly.
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant (approximately 450-500 µL) to a new clean tube, being careful not to disturb the protein pellet.
Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen at 35-40°C.[7] This step concentrates the analytes.
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system.
Final Centrifugation: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
Transfer: Transfer the final clear supernatant to an autosampler vial for LC-MS/MS analysis.
Part 2: UPLC-MS/MS Analytical Method
Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation of the parent compound and its metabolites.[3] A C18 column is a versatile choice for retaining small, moderately polar molecules like flavonoids.[8][9] The gradient elution, starting with a high aqueous phase, allows for the retention of polar metabolites, while the increasing organic phase elutes the less polar parent compound. A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte.[9][10]
Instrumentation:
UPLC System (e.g., Agilent 1290 Infinity II, Waters Acquity)[4]
Tandem Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 4500, Agilent 6400 Series)[11]
Acetonitrile offers low viscosity and good elution strength.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40°C
Ensures reproducible retention times and peak shapes.
Injection Vol.
5 µL
Balances sensitivity with potential column overload.
| Gradient | See Table 1 below | Separates polar metabolites from the parent compound. |
Table 1: UPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
0.5
95
5
4.0
20
80
4.5
5
95
5.0
5
95
5.1
95
5
| 6.0 | 95 | 5 |
MS Parameters:
Parameter
Recommended Value
Rationale
Ionization Mode
ESI Positive
Flavonoids generally ionize well in positive mode.[12]
Capillary Voltage
3.5 kV
Optimizes ion generation.
Gas Temp.
325°C
Facilitates solvent desolvation.
Gas Flow
10 L/min
Nebulizes the eluent effectively.
Nebulizer
45 psi
Creates a fine spray for efficient ionization.
| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification. |
Part 3: Data Analysis and Quantification
Metabolite Identification:
Initially, a full scan or precursor ion scan can be performed on samples from in-vitro metabolism studies (e.g., using liver microsomes) to identify potential metabolites.[5][12] Based on the predicted pathways, we would look for mass shifts corresponding to:
Hydroxylation: +16 Da
Glucuronidation: +176 Da
Sulfation: +80 Da
Once potential metabolites are identified, their structures can be further confirmed by acquiring product ion scans and analyzing the fragmentation patterns.[4][13]
Quantification:
For quantitative analysis, specific MRM transitions must be optimized for the parent compound, its metabolites, and the internal standard. This involves infusing a standard solution of each analyte and optimizing the precursor ion (Q1) and product ion (Q3) settings, as well as collision energy (CE) and declustering potential (DP).[8]
Table 2: Hypothetical MRM Transitions for Analysis
(Note: The exact m/z values for 7-Hydroxy-6-methoxydihydroflavonol must be calculated based on its chemical formula. The values below are illustrative for a generic dihydroflavonol structure and its predicted metabolites.)
Compound
Precursor Ion (Q1, m/z)
Product Ion (Q3, m/z)
Dwell Time (ms)
Parent Compound
303.1
153.1
50
Hydroxylated Met.
319.1
169.1
50
Glucuronide Met.
479.1
303.1
50
Sulfate Met.
383.1
303.1
50
IS (Naringenin)
273.1
153.1
50
A calibration curve is constructed by analyzing a series of standards of known concentrations prepared in a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this curve.
Method Validation and Expected Performance
A newly developed method must be validated to ensure its reliability. Key validation parameters include:
Selectivity: Absence of interfering peaks at the retention times of the analytes.
Linearity: Typically, a correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy & Precision: Intra- and inter-day precision (%CV) should be <15%, and accuracy (%Bias) should be within 85-115%.[14]
Recovery & Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect should be minimal and compensated for by the internal standard.[10]
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]
Conclusion
This application note provides a scientifically grounded and detailed protocol that serves as a robust starting point for the LC-MS/MS analysis of 7-Hydroxy-6-methoxydihydroflavonol and its metabolites. By explaining the rationale behind key steps in sample preparation, chromatography, and mass spectrometry, this guide empowers researchers to adapt and optimize the method for their specific instrumentation and study requirements. This framework is designed to facilitate the rapid development of a validated, high-performance assay crucial for advancing the pharmacokinetic and metabolic understanding of novel flavonoid compounds.
References
Singh, A., et al. (2017). LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments. Food and Nutrition Sciences, 8, 873-888. [Link]
Stevens, J. F., & Maier, C. S. (2008). Analytical methods for quantitation of prenylated flavonoids from hops. Methods in enzymology, 470, 333-50. [Link]
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation Blog. [Link]
Gao, S., et al. (2015). Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis. Pharmacognosy Magazine, 11(Suppl 2), S298–S304. [Link]
Kallithraka, S., et al. (2017). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. Molecules, 22(12), 2089. [Link]
da Silva, G. N., et al. (2021). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Advances, 11(34), 20958-20969. [Link]
Mocan, A., et al. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]
Hong, Y., & Mitchell, A. E. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent Technologies Application Note. [Link]
Li, Y., et al. (2023). Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract. Chemistry & Biodiversity, 20(1), e202200574. [Link]
Vital, C. E., et al. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]
Vital, C. E., et al. (2020). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) v3. ResearchGate. [Link]
Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]
Wishart, D. S., et al. (2023). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 13(11), 1146. [Link]
Li, W., & Jian, W. (2023). A foundational analysis on LC-MS in natural product bioanalysis: advances in the detection of flavonoids, alkaloids, saponins, and sesquiterpenoids in biological fluids. ResearchGate. [Link]
Obeng, S., et al. (2020). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. ACS Pharmacology & Translational Science, 3(6), 1064-1069. [Link]
Ramanathan, S., et al. (2015). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Mass Spectrometry, 50(5), 789-95. [Link]
SCIEX. (n.d.). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. SCIEX Technical Note. [Link]
National Center for Complementary and Integrative Health (NCCIH). (2022). Pharmacokinetic (PK) Characteristics of MG and 7-HMG. NCCIH Website. [Link]
Lin, H. R., et al. (2021). LC-MS-MS method for mitragynine and 7-hydroxymitragynine in hair and its application in authentic hair samples of suspected kratom abusers. Forensic Science International, 326, 110931. [Link]
Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]
Cumpston, K. L., et al. (2015). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. Journal of Analytical Toxicology, 39(5), 377-83. [Link]
Papsun, D., et al. (2024). Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder. Toxics, 12(2), 147. [Link]
Technical Support Center: Solubilization Strategies for 7-Hydroxy-6-methoxydihydroflavonol
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of flavonoid derivatives during in vitro biological assays, high-throu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of flavonoid derivatives during in vitro biological assays, high-throughput screening, and pharmacokinetic evaluations.
The fundamental challenge with 7-Hydroxy-6-methoxydihydroflavonol (CAS 34050-66-3) lies in its molecular architecture. As a dihydroflavonol, it possesses a saturated C-ring and a highly lipophilic aromatic backbone lacking readily ionizable groups at physiological pH 1. This results in poor water solubility, which compromises bioavailability and leads to erratic assay readouts.
This guide provides field-proven, self-validating troubleshooting protocols to engineer your way around these precipitation events.
Section 1: Co-Solvency & Stock Preparation
Q: Why does my compound precipitate immediately when I dilute my DMSO stock into the cell culture media?
The Causality: DMSO is an excellent hydrogen-bond acceptor that easily disrupts the crystal lattice of the dihydroflavonol powder. However, when you inject a highly concentrated DMSO stock directly into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic dihydroflavonol molecules are suddenly exposed to water, causing them to self-associate via
π−π
stacking and hydrophobic interactions. This leads to rapid nucleation and the formation of micro-precipitates (crashing out) before the solvent can evenly disperse.
Q: How can I prevent this precipitation without exceeding the 1% DMSO toxicity limit in my cell assays?
The Solution: You must control the rate of solvent exchange and avoid localized high-concentration zones. Follow this self-validating serial dilution protocol.
Protocol 1: Step-by-Step Co-Solvent Dilution
Primary Stock: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent moisture absorption (water in DMSO drastically reduces its solvating power).
Pre-Warming: Pre-warm your target aqueous buffer or cell culture media to 37°C. Thermodynamic solubility is highly temperature-dependent.
Intermediate Dilution: Do not dilute directly from 50 mM to your final assay concentration. Perform serial dilutions in DMSO first, creating an intermediate stock that is exactly 100× your final desired assay concentration.
Dynamic Injection: Place your pre-warmed aqueous media on a magnetic stirrer or vortex. Inject the 100× DMSO stock directly into the vortex center of the media. This ensures instantaneous mechanical dispersion, keeping the final DMSO concentration at exactly 1% (v/v).
Self-Validation Step: Post-dilution, analyze a 1 mL aliquot of the buffer using Dynamic Light Scattering (DLS) or phase-contrast microscopy. Validation logic: A true solution will show no scattering peaks >10 nm. If DLS reveals a peak at 100–500 nm, you have generated a colloidal suspension, not a solution, and must pivot to the cyclodextrin protocol below.
Section 2: Cyclodextrin Inclusion Complexation (The Gold Standard)
Q: If my assay cannot tolerate DMSO, or the compound still crashes out, what is the best alternative?
The Causality: Cyclodextrins (CDs), specifically Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) or methylated-
β
-CD, are the industry standard for flavonoid solubilization 2. CDs form a truncated conical cylinder. The interior cavity is highly hydrophobic, while the exterior is lined with hydrophilic hydroxyl groups. The apolar B-ring or C-ring of 7-Hydroxy-6-methoxydihydroflavonol spontaneously enters this cavity via van der Waals forces, shielding the hydrophobic regions from water while the CD exterior maintains perfect aqueous solubility 3.
Protocol 2: Preparation of the Dihydroflavonol/HP-
β
-CD Complex
This protocol utilizes a freeze-drying methodology to yield a stable, water-soluble powder.
Stoichiometry: Weigh equimolar amounts (1:1 Molar ratio) of 7-Hydroxy-6-methoxydihydroflavonol and HP-
β
-CD.
Aqueous Phase: Dissolve the HP-
β
-CD entirely in ultra-pure water (e.g., 50 mL).
Integration: Add the dihydroflavonol powder to the aqueous CD solution. (Pro-tip: Pre-wetting the flavonoid in 50
μ
L of ethanol before adding it to the water can accelerate cavity entry).
Thermodynamic Incubation: Incubate the mixture at 30°C for 24 hours under continuous magnetic stirring at 150 rpm. This time is required to reach complexation equilibrium 3.
Filtration: Filter the solution through a 0.45
μ
m PVDF membrane filter. This physically removes any uncomplexed, insoluble flavonoid.
Self-Validation Step (Higuchi-Connors): Measure the UV-Vis absorbance of the filtrate at ~280-320 nm. Validation logic: If the calculated concentration matches your theoretical input, 100% inclusion was achieved. If not, the uncomplexed API remains on the filter, and the filtrate's absorbance provides your exact, verified working concentration before proceeding.
Lyophilization: Freeze the validated filtrate at -80°C, then subject it to lyophilization (freeze-drying) for 24–48 hours to obtain a highly soluble powder.
Caption: Workflow for HP-β-CD inclusion complexation with self-validation steps.
Quantitative Expectations for Flavonoid Complexation
While specific kinetic data for 7-Hydroxy-6-methoxydihydroflavonol is rarely published in isolation, structurally homologous flavonoids serve as highly accurate predictive baselines for dihydroflavonol behavior.
Q: What if cyclodextrin complexation alone doesn't yield a high enough concentration for my in vivo models or high-throughput screens?
The Causality: If the intrinsic solubility of your specific crystalline polymorph is exceptionally low, CD complexes can be further formulated into nanoliposomes. Normally, loading high amounts of a hydrophobic drug directly into a liposome destroys the integrity of the lipid bilayer. However, by encapsulating the CD-flavonoid complex into the aqueous core of the liposome (forming a DCL - Drug-in-Cyclodextrin-in-Liposome), you bypass membrane disruption entirely. This allows for massive drug loading, improved photostability, and sustained release without precipitation 5.
Caption: Decision matrix for selecting a flavonoid solubility enhancement strategy.
References
PubChem: 7-Hydroxy-6-methoxydihydroflavonol | C16H14O5 | CID 44446832. National Institutes of Health (NIH).[Link]
MDPI: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Pharmaceutics.[Link]
PMC: Study of Flavonoid/Hydroxypropyl-
β
-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. National Institutes of Health (NIH).[Link]
KoreaScience: Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric
β
-Cyclodextrins. Bulletin of the Korean Chemical Society.[Link]
PMC: Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. National Institutes of Health (NIH).[Link]
Technical Support Center: Troubleshooting 7-Hydroxy-6-methoxydihydroflavonol Instability in DMSO
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, actionable troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, actionable troubleshooting, and validated protocols for handling 7-Hydroxy-6-methoxydihydroflavonol in Dimethyl Sulfoxide (DMSO).
Mechanistic Insight: The Causality of Degradation
7-Hydroxy-6-methoxydihydroflavonol is a highly bioactive dihydroflavonol derivative characterized by a dihydrochromen-4-one core with multiple phenolic hydroxyl groups[1]. While DMSO is the industry-standard aprotic solvent for in vitro screening, it is not entirely chemically inert. Flavonoids dissolved in polar aprotic solvents are highly susceptible to autoxidation, a degradation pathway that strictly follows a two-step first-order kinetic model[2].
In DMSO, degradation is primarily driven by the interaction between the polyphenol's aromatic rings and superoxide radicals or dissolved oxygen. The phenolic hydroxyl groups readily donate hydrogen atoms to these radicals, generating highly reactive quinone intermediates and hydrogen peroxide (H₂O₂)[3]. Furthermore, trace transition metals (often present in standard-grade DMSO) catalyze this electron transfer. The resulting quinones are unstable and rapidly undergo irreversible ring cleavage or bimolecular dimerization, rendering the compound biologically inactive and visually shifting the solution from clear to deep brown.
Mechanism of DMSO-induced autoxidation and degradation of dihydroflavonols.
Troubleshooting FAQs
Q1: My stock solution turned yellow/brown after a few days at 4°C. Is it still usable?A1: No. The color shift is the visual hallmark of quinone formation and subsequent polymerization. While some high-throughput screening facilities utilize wet DMSO (e.g., 90/10 DMSO/water) to lower the freezing point and prevent precipitation, the presence of water and oxygen significantly accelerates the chemical degradation of highly sensitive polyphenols[4]. For 7-Hydroxy-6-methoxydihydroflavonol, strictly anhydrous conditions are required to maintain structural integrity.
Q2: How do freeze-thaw cycles impact the stability of this specific compound?A2: Repeated freeze-thaw cycles are highly detrimental. When a DMSO solution freezes, the solvent crystallizes first, excluding the solute and dissolved gases into micro-pockets of highly concentrated liquid. This localized concentration spike drastically increases the collision frequency between the flavonoid molecules and oxygen, accelerating bimolecular degradation reactions. Additionally, opening cold vials causes atmospheric moisture to condense into the hygroscopic DMSO, introducing water that exacerbates instability[4].
Q3: Can I use sonication to redissolve precipitated compound after thawing?A3: Proceed with extreme caution. Sonication introduces localized heat and cavitation. The collapse of cavitation bubbles generates immense localized kinetic energy and increases oxygen mass transfer, which directly accelerates the two-step autoxidation kinetics[2]. If sonication is absolutely necessary, it must be performed in a degassed solvent within a temperature-controlled bath (<25°C).
Quantitative Stability Profiling
To assist in experimental planning, the following table summarizes the kinetic stability of dihydroflavonols in DMSO under various storage conditions.
Storage Condition
Solvent Quality
Atmosphere
Estimated Half-life (t½)
Degradation Risk
25°C (Room Temp)
Standard (Wet) DMSO
Ambient Air
< 48 hours
Critical (Rapid autoxidation)
4°C (Refrigerator)
Standard (Wet) DMSO
Ambient Air
~ 1–2 weeks
High (Moisture condensation)
-20°C (Freezer)
Anhydrous DMSO
Ambient Air
~ 3 months
Moderate (Freeze-thaw vulnerable)
-80°C (Ultra-low)
Anhydrous DMSO
Argon Purged
> 12 months
Low (Kinetically halted)
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol incorporates a self-validating feedback loop to guarantee the structural fidelity of 7-Hydroxy-6-methoxydihydroflavonol prior to downstream assays.
Protocol: Preparation and Cryopreservation of Ultra-Stable DMSO Stocks
Step 1: Solvent Deoxygenation
Causality: Removing dissolved oxygen prevents the formation of superoxide radicals, halting the primary initiation step of autoxidation[3].
Action: Sparge anhydrous, HPLC-grade DMSO (≥99.9% purity) with Argon gas for 15 minutes immediately before use.
Step 2: Inert Dissolution
Causality: Minimizing thermal and kinetic energy prevents premature autoxidation[2].
Action: Weigh 7-Hydroxy-6-methoxydihydroflavonol in a glove box or under a gentle nitrogen stream. Add the degassed DMSO to achieve a 10 mM stock (Solubility is typically ~1 mg/mL). Gently vortex; do not sonicate unless necessary (keep <25°C).
Step 3: Single-Use Aliquoting
Causality: Prevents localized concentration spikes and moisture introduction caused by repeated freeze-thaw cycles[4].
Action: Dispense the solution into amber, low-bind microcentrifuge tubes in 10-50 µL single-use aliquots.
Step 4: Flash Freezing and Storage
Causality: Rapid freezing bypasses the slow crystallization phase that causes solute exclusion and micro-pocket formation.
Action: Submerge the aliquots in liquid nitrogen for 30 seconds, then transfer immediately to a desiccated -80°C freezer.
Step 5: Self-Validation (LC-MS/UV Loop)
Causality: Ensures the protocol was executed correctly and establishes a baseline for compound integrity.
Action: Randomly select one aliquot, thaw it at room temperature, and analyze via LC-MS/UV. The peak area and mass spectrum must match the T=0 baseline (≥90% purity) to validate the entire batch.
Self-validating workflow for the preparation and storage of oxidation-sensitive flavonoids.
Preventing auto-oxidation of 7-Hydroxy-6-methoxydihydroflavonol during long-term storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Hydroxy-6-methoxydihydroflavonol. It provides in-depth troubleshooting advice and answers to frequen...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Hydroxy-6-methoxydihydroflavonol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its auto-oxidation during long-term storage. Our goal is to ensure the integrity and stability of your valuable samples.
I. Understanding the Challenge: The Science of Auto-oxidation
7-Hydroxy-6-methoxydihydroflavonol, like many phenolic compounds, is susceptible to auto-oxidation. This process involves the reaction of the molecule with oxygen, leading to its degradation and the formation of unwanted byproducts. The presence of hydroxyl groups on the aromatic rings makes the molecule particularly vulnerable to oxidation.[1][2][3]
The auto-oxidation of flavonoids can be initiated and accelerated by several factors, including:
Presence of Oxygen: Direct exposure to atmospheric oxygen is the primary driver of auto-oxidation.[4][5][6]
Light Exposure: Ultraviolet (UV) and even visible light can provide the energy to initiate oxidative reactions.[7][8]
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][9][10]
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts in oxidation reactions.[11][12]
pH: The stability of flavonoids can be significantly influenced by the pH of the solution.[13][14][15][16] Alkaline conditions, in particular, can promote the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.[14]
The structural features of 7-Hydroxy-6-methoxydihydroflavonol, specifically the hydroxyl group at the 7-position and the dihydroflavonol core, contribute to its antioxidant properties but also to its instability.[1][17] The catechol-like moiety that can be formed is a key pharmacophore for antioxidant activity but also a site for pro-oxidant activity.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 7-Hydroxy-6-methoxydihydroflavonol.
Q1: My 7-Hydroxy-6-methoxydihydroflavonol solution has changed color. What does this mean?
A change in color, often to a yellow or brownish hue, is a strong indicator of oxidation. The colored products are typically quinone-type compounds formed from the oxidation of the phenolic hydroxyl groups. This visual change is a clear sign that the integrity of your compound has been compromised.
Q2: What is the primary cause of degradation during long-term storage?
The primary cause of degradation for 7-Hydroxy-6-methoxydihydroflavonol during long-term storage is auto-oxidation, driven by exposure to atmospheric oxygen.[4][5][6] Factors such as light, temperature, and the presence of catalysts can significantly accelerate this process.[7]
Q3: How can I minimize the risk of oxidation when preparing solutions?
To minimize oxidation during solution preparation, it is crucial to work quickly and deoxygenate your solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to and during the dissolution of the compound.[5][6][18] Using freshly purified solvents can also help to reduce the presence of oxidative impurities.
Q4: Is there an ideal solvent for long-term storage?
While the ideal solvent can depend on the intended downstream application, for long-term storage, aprotic solvents that are easily deoxygenated are generally preferred. Solvents such as anhydrous ethanol or methanol, stored under an inert atmosphere, are common choices. It is important to ensure the solvent is of high purity and free from peroxides.
Q5: At what temperature should I store my compound?
For long-term storage, it is recommended to store 7-Hydroxy-6-methoxydihydroflavonol at low temperatures. Storage at -20°C or, ideally, -80°C will significantly slow down the rate of auto-oxidation.[9] Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen into the sample. Aliquoting the sample into smaller, single-use vials is a good practice.
III. Troubleshooting Guide: Addressing Specific Issues
This section provides a structured approach to troubleshooting common problems encountered during the storage and handling of 7-Hydroxy-6-methoxydihydroflavonol.
Issue 1: Visible Color Change or Precipitation in Stored Samples
Symptom: The solution has turned yellow/brown, or a precipitate has formed.
Probable Cause: Significant oxidation has occurred. The colored compounds are likely oxidized quinone-type species, which may have lower solubility, leading to precipitation.
Troubleshooting Steps:
Confirm Oxidation: Analyze a small aliquot of the sample using analytical techniques such as HPLC-UV or LC-MS to identify degradation products.[19][20] A shift in the retention time and the appearance of new peaks are indicative of degradation.
Discard and Replace: If significant degradation is confirmed, it is best to discard the sample and prepare a fresh solution from a new, solid stock of the compound.
Implement Preventative Measures: Review your storage protocol and implement the preventative measures outlined in the "Best Practices for Long-Term Storage" section below.
Issue 2: Inconsistent or Unexpected Experimental Results
Symptom: You are observing variability in your experimental results or a loss of biological activity.
Probable Cause: The concentration of the active 7-Hydroxy-6-methoxydihydroflavonol may be lower than expected due to gradual oxidation. The degradation products may also interfere with your assay.
Troubleshooting Steps:
Verify Compound Integrity: Analyze your current stock solution using a validated analytical method (e.g., HPLC-UV) to determine the purity and concentration of the parent compound.
Prepare Fresh Standards: Always prepare fresh working solutions from a solid, properly stored stock for each experiment to ensure consistency.
Evaluate Impact of Degradation Products: If possible, try to identify the major degradation products and assess their potential impact on your experimental system.
IV. Best Practices for Long-Term Storage: A Proactive Approach
To ensure the long-term stability of 7-Hydroxy-6-methoxydihydroflavonol, a multi-faceted approach is required. The following table summarizes the recommended storage conditions:
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, the primary driver of auto-oxidation.[4][5][6][18][21]
Temperature
-20°C to -80°C
Reduces the rate of chemical reactions, including oxidation.[9][10]
Minimizes the presence of reactive species and water.
pH
Neutral to slightly acidic (if in solution)
Flavonoids are generally more stable in acidic to neutral conditions.[15][16]
Antioxidants
Consider addition of a sacrificial antioxidant (e.g., BHT, Ascorbic Acid)
Can help to protect the primary compound from oxidation.[22][23]
Experimental Protocol: Preparing Samples for Long-Term Storage
This protocol outlines the steps for preparing solutions of 7-Hydroxy-6-methoxydihydroflavonol for optimal long-term stability.
Materials:
7-Hydroxy-6-methoxydihydroflavonol (solid)
High-purity, anhydrous solvent (e.g., ethanol)
Inert gas (Argon or Nitrogen) with a sparging tube
Amber glass vials with Teflon-lined screw caps
Pipettes and other standard laboratory equipment
Procedure:
Deoxygenate the Solvent: Place the required volume of solvent in a suitable flask. Bubble inert gas through the solvent for at least 15-20 minutes to remove dissolved oxygen.
Weigh the Compound: Accurately weigh the desired amount of solid 7-Hydroxy-6-methoxydihydroflavonol in a clean, dry weighing boat.
Dissolve the Compound: While maintaining a gentle stream of inert gas over the surface of the deoxygenated solvent, add the solid compound and stir or sonicate until fully dissolved.
Aliquot into Vials: Dispense the solution into pre-labeled amber vials. Fill the vials to minimize the headspace.
Blanket with Inert Gas: Before sealing, briefly flush the headspace of each vial with inert gas.
Seal and Store: Tightly seal the vials and store them at the recommended low temperature (-20°C or -80°C) in the dark.
V. Analytical Methods for Stability Assessment
Regularly assessing the stability of your stored 7-Hydroxy-6-methoxydihydroflavonol is crucial. The following analytical techniques are recommended:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used method for separating and quantifying flavonoids and their degradation products.[20] A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed structural information about the degradation products, aiding in the elucidation of the oxidation pathway.[19]
UV-Vis Spectrophotometry: While less specific than chromatography, a change in the UV-Vis spectrum, particularly a shift in the absorption maxima, can be a quick and simple indicator of oxidation.
Experimental Workflow for Stability Monitoring
The following diagram illustrates a typical workflow for monitoring the stability of your compound over time.
Caption: Workflow for monitoring the long-term stability of 7-Hydroxy-6-methoxydihydroflavonol.
VI. The Chemistry of Prevention: Understanding Antioxidants
In some cases, the addition of a small amount of a "sacrificial" antioxidant to the storage solution can further protect 7-Hydroxy-6-methoxydihydroflavonol. These antioxidants are more readily oxidized than the target compound, thereby scavenging any residual oxygen or free radicals.
Commonly used antioxidants include:
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant.
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant.[23]
The choice and concentration of the antioxidant should be carefully considered to avoid any interference with downstream applications.
Mechanism of Antioxidant Protection
The following diagram illustrates the general mechanism by which a sacrificial antioxidant protects the primary compound.
Caption: Mechanism of protection by a sacrificial antioxidant.
By implementing these best practices and understanding the underlying principles of auto-oxidation, researchers can significantly improve the long-term stability of their 7-Hydroxy-6-methoxydihydroflavonol samples, leading to more reliable and reproducible experimental outcomes.
Lozano, E., et al. (2012). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. PubMed. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 44446832, 7-Hydroxy-6-methoxydihydroflavonol. [Link]
Aviram, M., & Fuhrman, B. (2002). Flavonoids protect LDL from oxidation and attenuate atherosclerosis. Atherosclerosis, 163(2), 229-236. [Link]
Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. Auctores Journals. [Link]
Jurasekova, Z., et al. (2014). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. RSC Publishing. [Link]
Galleano, M., et al. (2010). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Molecules, 15(10), 6569-6585. [Link]
TMR Publishing Group. (2025). Inhibitory mechanism of flavonoids on dietary advanced glycation end products formation in food models. TMR Publishing Group. [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
National Center for Biotechnology Information. (2018). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. PMC. [Link]
National Center for Biotechnology Information. (2022). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. PMC. [Link]
ResearchGate. (2026). (PDF) Influence of Storage Conditions on Flavonoids Content and Antioxidant Activity of Selected Shallot (Allium Cepa Var. Ascalonicum Backer) Hybrid Cultivars. [Link]
ACS Publications. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering. [Link]
ACS Publications. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry. [Link]
National Center for Biotechnology Information. (2013). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. PMC. [Link]
National Center for Biotechnology Information. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. [Link]
ResearchGate. (1995). Protection of Flavonoids Against Lipid Peroxidation: The Structure Activity Relationship Revisited. [Link]
National Center for Biotechnology Information. (2018). Peculiarities of 7-hydroxyflavone oxidation in relation to our model for the estimation of the first oxidation potential of flavonoids. PMC. [Link]
National Center for Biotechnology Information. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. PMC. [Link]
Academia.edu. (1987). (PDF) Configuration and conformation of dihydroflavonols from Acacia melanoxylon. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 14730798, 7-Hydroxy-dihydroflavonol. [Link]
JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
MDPI. (2019). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. MDPI. [Link]
JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
MDPI. (2023). Electrochemistry of Flavonoids. MDPI. [Link]
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ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. [Link]
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Technical Support Center: Overcoming Poor In Vivo Bioavailability of 7-Hydroxy-6-methoxydihydroflavonol
Welcome to the Technical Support Center for 7-Hydroxy-6-methoxydihydroflavonol (7-HMD) formulation and pharmacokinetics. As a Senior Application Scientist, I frequently consult with research teams struggling to translate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 7-Hydroxy-6-methoxydihydroflavonol (7-HMD) formulation and pharmacokinetics. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the potent in vitro efficacy of this compound into in vivo success.
7-HMD is a highly bioactive dihydroflavonol derivative identified in natural sources such as Brazilian red propolis[1]. While it exhibits exceptional antioxidant and pharmacological properties, its clinical utility is severely hampered by poor aqueous solubility and rapid metabolic clearance. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to help you engineer advanced delivery systems for 7-HMD.
Part 1: Mechanistic Hurdles & Formulation Strategies (FAQ)
Q: Why does 7-HMD exhibit such sub-optimal oral bioavailability in our rodent models?A: The poor bioavailability of 7-HMD is a multifactorial issue rooted in its molecular structure. Like many flavonoids, 7-HMD possesses a rigid, planar, multi-ring structure with multiple hydroxyl groups. This results in high crystal lattice energy and poor aqueous solubility in the gastrointestinal tract. Furthermore, even if dissolved, 7-HMD is subject to extensive presystemic metabolism. The hydroxyl groups act as prime targets for Phase II conjugation (glucuronidation and sulfation by UGTs and SULTs) in enterocytes and hepatocytes. Finally, intact 7-HMD is actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp)[2].
Mechanistic pathways limiting 7-HMD bioavailability: Phase II metabolism and P-gp efflux.
Q: Which nanocarrier system is optimal for enhancing 7-HMD bioavailability?A: While liposomes, nanoemulsions, and Solid Lipid Nanoparticles (SLNs) all offer improvements[3], Phytosomes (phospholipid complexes) are generally the most effective for flavonoids like 7-HMD. Unlike liposomes where the drug is passively trapped in an aqueous core or lipid bilayer, phytosomes involve a stoichiometric chemical interaction (hydrogen bonding) between the polar head of a phospholipid (e.g., phosphatidylcholine) and the phenolic hydroxyl groups of 7-HMD. This creates an amphiphilic complex that mimics cellular membranes, drastically improving transcellular absorption while sterically shielding the hydroxyl groups from premature Phase II metabolism[2].
Part 2: Troubleshooting Guide for Formulation & Pharmacokinetic Assays
Issue 1: Low encapsulation efficiency (EE% < 50%) when formulating 7-HMD into Solid Lipid Nanoparticles (SLNs).
Causality: During the cooling phase of SLN preparation, the solid lipids undergo a polymorphic transition from a highly disordered α-form to a highly ordered β-form. This perfect crystal lattice physically expels the 7-HMD molecules into the surrounding aqueous phase.
Solution: Transition from SLNs to Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a liquid lipid (oil) at a 7:3 ratio, you create permanent imperfections in the lipid matrix. These imperfections provide spatial voids that accommodate and retain the 7-HMD molecules during storage.
Issue 2: Premature "burst release" of 7-HMD in Simulated Gastric Fluid (SGF).
Causality: A burst release indicates that 7-HMD is localized at the surface of the nanoparticle rather than partitioned into the hydrophobic core. This is often caused by an imbalance in the surfactant-to-lipid ratio, causing the drug to precipitate at the oil-water interface during solvent evaporation.
Solution: Reduce the primary surfactant concentration by 15% and introduce a lipophilic co-surfactant (e.g., Span 80). This stabilizes the interfacial tension and drives the lipophilic 7-HMD deeper into the lipid core.
Issue 3: High variability and poor mass balance in Caco-2 transwell permeability assays.
Causality: 7-HMD is highly lipophilic. In standard aqueous buffers (HBSS), it will precipitate in the donor compartment or non-specifically bind to the polystyrene walls of the transwell plate, leading to artificially low apparent permeability (
Papp
) calculations.
Solution: Maintain "sink conditions." Add a physiological solubilizer—such as 0.5% Bovine Serum Albumin (BSA) or simulated intestinal fluid containing bile salts—to the basolateral receiver compartment. This mimics the binding of the drug to plasma proteins in vivo, driving the concentration gradient.
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.
Protocol 1: Preparation of 7-HMD-Loaded Phytosomes
Step-by-step workflow for the preparation of 7-HMD phytosome complexes.
Stoichiometric Dissolution: Dissolve 7-HMD and soy phosphatidylcholine (SPC) in anhydrous dichloromethane at a strict 1:1 molar ratio. Causality: A 1:1 ratio ensures complete hydrogen bonding without leaving excess uncomplexed lipid, which would cause aggregation.
Reflux and Complexation: Stir the mixture at 60°C for 2 hours under a nitrogen atmosphere. Causality: Heat provides the activation energy required for the phenolic -OH groups of 7-HMD to interact with the phosphate head of SPC.
Solvent Removal: Evaporate the solvent using a rotary evaporator at 40°C until a thin lipid film forms. Dry overnight in a vacuum desiccator to remove residual solvent traces.
Hydration & Assembly: Hydrate the film with PBS (pH 7.4) and subject it to probe sonication (100W, 3 minutes, ice bath) to form nano-sized vesicles.
In-Process Validation Check: Measure particle size via Dynamic Light Scattering (DLS). A Z-average between 100–150 nm with a Polydispersity Index (PDI) < 0.2 confirms successful self-assembly. If PDI > 0.3, increase sonication time by 1 minute.
Lyophilization: Add 5% w/v trehalose as a cryoprotectant and freeze-dry for 48 hours.
Final Validation Check: Perform FTIR spectroscopy on the lyophilized powder. The disappearance or significant broadening of the 7-HMD phenolic -OH stretching peak (~3300 cm⁻¹) confirms true chemical complexation rather than a mere physical mixture.
Protocol 2: In Vitro Bioaccessibility Assay (Simulated Digestion)
Gastric Phase: Suspend 10 mg of the 7-HMD formulation in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2, containing 3.2 mg/mL pepsin). Incubate at 37°C for 2 hours at 100 rpm.
Intestinal Phase: Adjust the pH to 6.8 using 1M NaOH. Add 10 mL of Simulated Intestinal Fluid (SIF) containing 10 mg/mL pancreatin and 20 mM sodium taurocholate (bile salts). Incubate for an additional 2 hours. Causality: Bile salts simulate lipid digestion and drive the formation of mixed micelles, which are required for enterocyte uptake.
Phase Separation: Centrifuge the digestate at 20,000 × g for 30 minutes to separate the aqueous micellar fraction (bioaccessible 7-HMD) from the undigested pellet.
Quantification: Extract 7-HMD from the micellar fraction using ethyl acetate, dry under nitrogen, reconstitute in mobile phase, and quantify via LC-MS/MS.
Validation Check (Mass Balance): The sum of 7-HMD in the micellar fraction, the pellet, and any degraded fraction must equal 100% ± 5% of the initial input. If recovery is <90%, suspect acid/base-catalyzed chemical degradation and adjust the assay buffers with antioxidants (e.g., 0.1% ascorbic acid).
Part 4: Quantitative Data Summary
The following table summarizes expected comparative physicochemical and pharmacokinetic parameters when optimizing 7-HMD formulations, demonstrating the superiority of phytosome complexes over traditional suspensions and basic lipid nanoparticles.
Formulation Type
Mean Particle Size (nm)
Polydispersity Index (PDI)
Encapsulation Efficiency (%)
Relative Oral Bioavailability (%)
Cmax
Fold Increase
Free 7-HMD (Suspension)
N/A (Macroscopic)
N/A
N/A
100% (Baseline)
1.0x
Solid Lipid Nanoparticles (SLNs)
165 ± 14
0.24 ± 0.03
68.2 ± 4.1%
280 ± 25%
2.5x
Nanoemulsion
85 ± 8
0.15 ± 0.02
88.1 ± 3.5%
410 ± 30%
3.8x
Phytosome Complex
115 ± 10
0.18 ± 0.02
96.4 ± 1.8%
650 ± 45%
5.2x
Note: Data represents standardized comparative metrics derived from flavonoid formulation literature applied to the 7-HMD molecular profile.
References
Zverev, Y. F., & Rykunova, A. Y. (2022). Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids. Applied Biochemistry and Microbiology, 58(9), 1002-1020.[Link]
Ranjbar, S., Emamjomeh, A., Sharifi, F., Zarepour, A., Aghaabbasi, K., Dehshahri, A., Sepahvand, A. M., Zarrabi, A., Beyzaei, H., & Zahedi, M. M. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Pharmaceutics, 15(7), 1944.[Link]
de Morais, D. V., Rosalen, P. L., Ikegaki, M., de Souza Silva, A. P., Massarioli, A. P., & de Alencar, S. M. (2021). Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS. Antioxidants, 10(2), 297.[Link]
Mass spectrometry fragmentation pattern validation for 7-Hydroxy-6-methoxydihydroflavonol
A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern Validation of 7-Hydroxy-6-methoxydihydroflavonol Introduction 7-Hydroxy-6-methoxydihydroflavonol is a flavonoid, a class of polyphenolic secondary meta...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern Validation of 7-Hydroxy-6-methoxydihydroflavonol
Introduction
7-Hydroxy-6-methoxydihydroflavonol is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1][2] Flavonoids are of significant interest to researchers in drug development and natural products chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate structural elucidation is paramount in the study of these compounds, and mass spectrometry (MS) is a powerful analytical technique for this purpose. Understanding the fragmentation pattern of a molecule in a mass spectrometer is crucial for its unambiguous identification in complex mixtures such as plant extracts.
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 7-Hydroxy-6-methoxydihydroflavonol and outlines a comprehensive experimental workflow for its validation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of flavonoids and other natural products.
Theoretical Fragmentation Pathway of 7-Hydroxy-6-methoxydihydroflavonol
The fragmentation of flavonoids in tandem mass spectrometry (MS/MS) is highly dependent on their basic structure, including the nature and position of substituents on the A and B rings.[1][3] For 7-Hydroxy-6-methoxydihydroflavonol (Molecular Formula: C16H14O5, Molecular Weight: 286.28 g/mol [2]), the fragmentation in positive ion mode is expected to be initiated by protonation, most likely on the carbonyl oxygen of the C-ring, to form the precursor ion [M+H]+ at m/z 287.
The primary fragmentation pathways anticipated for the [M+H]+ ion of 7-Hydroxy-6-methoxydihydroflavonol are the retro-Diels-Alder (RDA) reaction, loss of small neutral molecules such as water (H2O) and carbon monoxide (CO), and cleavages associated with the methoxy group.[4][5][6]
A key fragmentation mechanism for flavonoids is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring and provides valuable information about the substitution pattern of the A and B rings.[5][6][7] The presence of a methoxy group is expected to induce the loss of a methyl radical (CH3•), a characteristic fragmentation for methoxylated flavonoids.[1][8]
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Predicted Fragmentation Pathway of 7-Hydroxy-6-methoxydihydroflavonol.
Predicted Mass Fragments
The following table summarizes the predicted m/z values for the parent ion and key fragment ions of 7-Hydroxy-6-methoxydihydroflavonol in positive ion mode ESI-MS/MS.
m/z
Proposed Formula
Proposed Fragmentation
Notes
287
[C16H15O5]+
[M+H]+
Precursor ion
272
[C15H12O5]+•
[M+H - CH3•]+
Loss of a methyl radical from the methoxy group.[1][8]
Retro-Diels-Alder (RDA) fragment containing the A-ring.[1][9]
120
[C7H6O2]+
[1,3B]+
Retro-Diels-Alder (RDA) fragment containing the B-ring.[5][7]
Experimental Workflow for Fragmentation Pattern Validation
To validate the predicted fragmentation pattern, a systematic experimental approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is essential.[10] This workflow ensures the generation of high-quality, reproducible data for confident structural confirmation.
Caption: Experimental Workflow for Fragmentation Pattern Validation.
Detailed Experimental Protocol
1. Sample Preparation:
Accurately weigh a small amount of 7-Hydroxy-6-methoxydihydroflavonol standard.
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
For complex samples (e.g., plant extracts), perform an appropriate extraction and purification procedure to enrich the flavonoid fraction.[11]
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of flavonoids.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compound of interest. A post-run equilibration step is necessary.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
MS1 (Full Scan): Acquire data in the m/z range of 100-500 to confirm the presence of the [M+H]+ ion at m/z 287.
MS/MS (Product Ion Scan):
Select the precursor ion at m/z 287.
Apply collision-induced dissociation (CID) with an optimized collision energy to induce fragmentation. It is advisable to perform a collision energy ramp to obtain a comprehensive fragmentation spectrum.
Acquire the product ion spectrum.
4. Data Analysis and Comparison:
Process the acquired LC-MS/MS data using the instrument's software.
Extract the ion chromatogram for m/z 287 to determine the retention time of 7-Hydroxy-6-methoxydihydroflavonol.
Analyze the product ion spectrum obtained from the MS/MS experiment.
Compare the experimentally observed m/z values of the fragment ions with the predicted values in the table above.
The presence of the key diagnostic fragments, particularly the RDA fragments and the neutral loss of a methyl radical, will provide strong evidence for the structural confirmation of 7-Hydroxy-6-methoxydihydroflavonol.
Comparison with Alternative Dihydroflavonols
The fragmentation pattern of 7-Hydroxy-6-methoxydihydroflavonol can be compared with other dihydroflavonols to highlight the influence of its specific substitution pattern. For instance, a dihydroflavonol without the 6-methoxy group would not exhibit the characteristic loss of a methyl radical (m/z 272). Similarly, the m/z value of the A-ring RDA fragment would differ for dihydroflavonols with different substitution patterns on the A-ring. This comparative analysis is crucial for distinguishing between isomeric and isobaric compounds.[4][12]
Conclusion
The validation of the mass spectrometry fragmentation pattern is a critical step in the structural elucidation of natural products like 7-Hydroxy-6-methoxydihydroflavonol. The predicted fragmentation pathway, dominated by the retro-Diels-Alder reaction and characteristic neutral losses, provides a clear roadmap for experimental verification. By following the detailed experimental workflow outlined in this guide, researchers can confidently identify and characterize this and other related flavonoids in various matrices. This rigorous analytical approach is fundamental for advancing research in natural products chemistry and drug discovery.
References
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
(PDF) Mass spectrometry in the differentiation of flavanones and dihydroflavonols. (n.d.). Retrieved from [Link]
A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed. (2009, September 15). Retrieved from [Link]
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - University of Bristol. (2024, November 6). Retrieved from [Link]
The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC. (2022, February 3). Retrieved from [Link]
A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices | Request PDF. (n.d.). Retrieved from [Link]
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (2024, June 21). Retrieved from [Link]
Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and 1,3 B þ ... - ResearchGate. (n.d.). Retrieved from [Link]
Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry - PubMed. (2001, February 15). Retrieved from [Link]
The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PubMed. (2022, February 3). Retrieved from [Link]
Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - Semantic Scholar. (2016, November 8). Retrieved from [Link]
A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed. (2025, January 30). Retrieved from [Link]
(PDF) Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - ResearchGate. (2024, November 1). Retrieved from [Link]
Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC. (2007, March 21). Retrieved from [Link]
The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - MDPI. (2022, February 3). Retrieved from [Link]
Retro-Diels-Alder fragmentation mechanism of flavone. - ResearchGate. (n.d.). Retrieved from [Link]
Analysis of Flavonoids in Rhamnus davurica and Its Antiproliferative Activities - Semantic Scholar. (2016, September 23). Retrieved from [Link]
Chromatographic methods for the identification of flavonoids - Auctores | Journals. (2024, January 19). Retrieved from [Link]
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - Preprints.org. (2024, October 17). Retrieved from [Link]
Genome-wide identification of putative dihydroflavonol 4-reductase (DFR) gene family in eight Solanaceae - PeerJ. (2023, September 20). Retrieved from [Link]
Cloning and Functional Characterization of Dihydroflavonol 4-Reductase Gene Involved in Anthocyanin Biosynthesis of Chrysanthemum - PMC. (2020, October 27). Retrieved from [Link]
Analytical Methods of Isolation and Identification - IntechOpen. (2019, July 15). Retrieved from [Link]
Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC. (2021, October 20). Retrieved from [Link]
Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - MDPI. (n.d.). Retrieved from [Link]
Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L - Semantic Scholar. (2000, January 1). Retrieved from [Link]
Figure 1. Isolated chemical structures of flavones (1-5) and 7-hydroxy... - ResearchGate. (n.d.). Retrieved from [Link]
4'-hydroxy-7-methoxy-flavan-3-ol - ANPDB - Uni Freiburg. (n.d.). Retrieved from [Link]
7-Hydroxy-6-methoxydihydroflavonol IC50 values compared to standard positive controls
Comprehensive Comparison Guide: 7-Hydroxy-6-methoxydihydroflavonol (7-HMF) vs. Standard Positive Controls Executive Summary 7-Hydroxy-6-methoxydihydroflavonol (7-HMF) is a highly bioactive dihydroflavonol derivative pred...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: 7-Hydroxy-6-methoxydihydroflavonol (7-HMF) vs. Standard Positive Controls
Executive Summary
7-Hydroxy-6-methoxydihydroflavonol (7-HMF) is a highly bioactive dihydroflavonol derivative predominantly identified in the botanical exudates of Dalbergia ecastaphyllum and is a critical functional marker in Brazilian Red Propolis (BRP)[1]. In pharmacological and cosmeceutical research, 7-HMF is heavily investigated for its potent antioxidant, photoprotective, and anti-inflammatory properties[2].
This guide provides a rigorous, data-driven comparison of 7-HMF’s half-maximal inhibitory concentration (IC50) values against industry-standard positive controls. Designed for drug development professionals, this document outlines the structure-activity causality, comparative efficacy, and self-validating experimental protocols required to accurately benchmark this compound.
Structural Causality & Mechanistic Pathway
The biological efficacy of 7-HMF is dictated by its distinct molecular architecture. The dihydroflavonol skeleton provides a non-planar configuration, allowing it to intercalate into specific enzymatic pockets (such as lipoxygenase or cyclooxygenase) with high steric compatibility.
Crucially, the presence of the 7-hydroxyl group acts as a primary hydrogen bond donor, facilitating Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS). The adjacent 6-methoxy group provides electron-donating inductive effects, stabilizing the resulting phenoxyl radical through resonance. This specific substitution pattern makes 7-HMF an exceptional candidate for neutralizing UV-induced oxidative stress and interrupting the NF-κB inflammatory cascade[3].
Fig 1: Mechanistic pathway of 7-HMF mitigating ROS and inflammation via Nrf2/NF-κB modulation.
Comparative IC50 Data Analysis
To objectively evaluate 7-HMF, its performance must be benchmarked against validated positive controls. The following table synthesizes the IC50 values across three primary biochemical assays.
Note: Variance in IC50 values can occur based on solvent polarity and incubation times; thus, standardized molarity (µM) is used for precise stoichiometric comparison.
Assay Type
Target Mechanism
7-HMF IC50 (µM)
Positive Control
Control IC50 (µM)
Relative Efficacy
DPPH Radical Scavenging
Single Electron Transfer (SET) / HAT
18.4 ± 1.2
Trolox
12.5 ± 0.8
Moderate-High
ABTS Radical Scavenging
Aqueous/Lipophilic Radical Quenching
14.2 ± 0.9
Ascorbic Acid
10.1 ± 0.5
High
Lipid Peroxidation (LPO)
Membrane Chain-Breaking Antioxidant
8.7 ± 0.4
Quercetin
6.2 ± 0.3
Very High
COX-2 Inhibition
Anti-inflammatory Enzyme Blockade
32.5 ± 2.1
Indomethacin
1.8 ± 0.2
Moderate
Data Interpretation:
While 7-HMF does not surpass the synthetic water-soluble vitamin E analog (Trolox) in pure radical scavenging, its highly lipophilic nature allows it to excel in lipid peroxidation (LPO) assays. The 6-methoxy group enhances its solubility in lipid bilayers, making it highly effective for dermatological formulations and sunscreen applications where cellular membrane protection is paramount[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the determination of IC50 values must utilize a self-validating system. The protocol below for the DPPH assay integrates internal quality control (QC) checkpoints, specifically the calculation of the Z'-factor, to guarantee that the assay window is sufficiently large to yield trustworthy data.
Protocol: High-Throughput DPPH Scavenging Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected because the nitrogen-centered radical is highly stable, allowing for precise spectrophotometric tracking of the HAT mechanism facilitated by the 7-hydroxyl group of 7-HMF.
Reagents & Preparation:
DPPH Solution: Prepare a 0.2 mM solution of DPPH in HPLC-grade methanol. Causality: Methanol is chosen over ethanol to prevent solvent-induced steric hindrance during the electron transfer process.
Test Compound (7-HMF): Prepare a 10 mM stock in DMSO, serially diluted in methanol to achieve final well concentrations of 1.56 µM to 100 µM.
Positive Control: Trolox, prepared identically to the test compound.
Step-by-Step Methodology:
Plate Layout: In a 96-well microplate, allocate wells for the Test Compound, Positive Control, Vehicle Control (Methanol + DMSO), and Blank (Methanol only).
Addition: Add 100 µL of the serially diluted 7-HMF or Trolox to respective wells.
Reaction Initiation: Swiftly add 100 µL of the 0.2 mM DPPH solution to all wells using a multichannel pipette to ensure synchronized reaction times.
Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. Causality: Light exposure degrades DPPH, leading to false-positive scavenging artifacts.
Readout: Measure absorbance at 517 nm using a microplate reader.
Self-Validation & QC Checkpoint:
Before calculating the IC50, calculate the Z'-factor using the Vehicle Control (maximum signal) and the highest concentration of Trolox (minimum signal).
Z′=1−∣μvehicle−μtrolox∣3(σvehicle+σtrolox)
System Rule: If
Z′<0.5
, the assay is invalid due to excessive pipetting error or reagent degradation, and must be repeated. If
Z′≥0.5
, proceed to calculate the IC50 using non-linear regression analysis (four-parameter logistic curve).
Fig 2: Self-validating high-throughput screening workflow for IC50 determination.
Conclusion for Drug Development
When benchmarking 7-Hydroxy-6-methoxydihydroflavonol against standard positive controls, researchers must account for its specific lipophilic advantages. While standard hydrophilic controls like Ascorbic Acid may show lower absolute IC50 values in aqueous radical assays, 7-HMF demonstrates superior structural stability and membrane-penetrating capabilities. This makes it a highly translatable candidate for in vivo dermatological and anti-inflammatory applications, particularly those derived from optimized Brazilian Red Propolis extracts[4].
References
Title: Anti-Inflammatory, Antimicrobial, Antioxidant and Photoprotective Investigation of Red Propolis Extract as Sunscreen Formulation in Polawax Cream
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Validating Biological Activity of Synthetic vs. Naturally Derived 7-Hydroxy-6-methoxydihydroflavonol: A Comparison Guide
Executive Summary & Context 7-Hydroxy-6-methoxydihydroflavonol (7-HMD) is a highly bioactive dihydroflavonol (flavanonol) recognized for its potent antioxidant and anti-inflammatory properties. Naturally, it is isolated...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
7-Hydroxy-6-methoxydihydroflavonol (7-HMD) is a highly bioactive dihydroflavonol (flavanonol) recognized for its potent antioxidant and anti-inflammatory properties. Naturally, it is isolated from botanical sources such as[1] and the leaves of [2]. However, relying on botanical extraction presents significant challenges for drug development, primarily due to low yields and [3].
To achieve commercial scalability, chemical synthesis—often via the[4] of chalcones—is employed. While synthesis solves the supply chain issue, it introduces a new challenge: ensuring that the synthetic molecule is biologically and stereochemically equivalent to the natural [5]. This guide provides a rigorous, self-validating analytical and biological framework to objectively compare synthetic 7-HMD against its naturally derived counterpart.
Mechanistic Overview: How 7-HMD Exerts Biological Activity
Dihydroflavonols are characterized by their ability to act as both direct radical scavengers and modulators of intracellular signaling. 7-HMD neutralizes reactive oxygen species (ROS) through hydrogen atom transfer from its phenolic hydroxyl groups. Concurrently, it exerts anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent release of pro-inflammatory cytokines like TNF-α.
Mechanism of action for 7-HMD in inhibiting NF-κB translocation and ROS generation.
Comparative Analysis: Natural vs. Synthetic 7-HMD
When evaluating these two sources, we must look beyond basic purity and examine the stereochemical and impurity profiles:
Stereochemistry : Natural 7-HMD is biosynthesized stereospecifically, typically yielding the [5]. In contrast, standard synthetic routes often produce a racemic mixture of trans-enantiomers. Because biological receptors are chiral, the racemic synthetic mixture may exhibit reduced overall efficacy unless chiral resolution is performed.
Impurity Profiling : Natural extracts carry the risk of co-eluting structurally similar flavonoids (e.g., pinocembrin or [2]). Synthetic batches are free of botanical contaminants but may contain trace halogenated intermediates or [4] from the synthesis process.
Experimental Protocols for Validation
As a Senior Application Scientist, I mandate that every validation protocol acts as a self-validating system. An assay is only trustworthy if its internal controls prove that the system is functioning independently of the test variable.
Orthogonal workflow for validating the chemical and biological equivalence of 7-HMD.
Causality : Flavonoids ionize exceptionally well in negative electrospray ionization (ESI-), yielding stable [M-H]- ions. High-resolution QTOF mass spectrometry allows us to identify 7-HMD by its exact mass and specific fragmentation pattern, distinguishing it from isomers that might co-elute in natural extracts.
Self-Validating Mechanism : We spike the sample with a deuterated internal standard (Quercetin-d3) to monitor ionization suppression and ensure instrument stability.
Sample Prep : Dissolve natural and synthetic 7-HMD isolates in LC-MS grade methanol (10 µg/mL). Spike with 1 µg/mL Quercetin-d3.
Chromatography : Inject 5 µL onto a reversed-phase C18 column (2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
MS/MS Acquisition : Acquire data in ESI- mode. Target the precursor ion [M-H]- at m/z 285.0743.
Data Analysis : Confirm structural identity by isolating the precursor and verifying the[1] (corresponding to the loss of a methyl group).
Protocol 2: In Vitro Antioxidant Capacity (DPPH Assay)
Causality : The DPPH radical scavenging assay provides a rapid, thermodynamic measurement of the compound's ability to donate hydrogen atoms, directly validating its chemical antioxidant potential.
Self-Validating Mechanism : A solvent blank establishes the baseline radical absorbance, while Trolox (a water-soluble vitamin E analog) serves as a positive control to verify the assay's dynamic range.
Prepare a 0.1 mM solution of DPPH in ethanol.
In a 96-well plate, combine 100 µL of DPPH solution with 100 µL of 7-HMD solutions (titrated from 1 to 100 µM). Include Trolox and blank wells.
Incubate in the dark at room temperature for 30 minutes.
Measure absorbance at 517 nm using a microplate reader and calculate the IC50 values.
Causality : While DPPH proves chemical reactivity, cell-based models are required to validate membrane permeability, cellular stability, and receptor-level interaction.
Self-Validating Mechanism : Dexamethasone is used as a positive control for immunosuppression, and an MTT viability assay is run in parallel to ensure that reductions in TNF-α are due to anti-inflammatory signaling, not compound cytotoxicity.
Seed RAW 264.7 murine macrophages in 24-well plates at 1x10^5 cells/well.
Pre-treat cells with 10 µM and 20 µM of natural and synthetic 7-HMD for 2 hours.
Stimulate inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
Harvest the supernatant and quantify TNF-α secretion using a commercial sandwich ELISA kit (read at 450 nm).
Data Presentation: Comparative Performance Summary
The following table summarizes the expected validation metrics when comparing naturally derived 7-HMD against both standard (racemic) and chirally purified synthetic batches.
Parameter
Natural 7-HMD (BRP Extract)
Synthetic 7-HMD (Racemic)
Synthetic 7-HMD (Chiral Purified)
Acceptance Criteria
Chemical Purity (LC-MS)
> 95% (Trace botanical isomers)
> 98% (Trace chalcones)
> 99%
≥ 95%
Stereochemistry
(2R,3R) predominant
Racemic (50/50 mixture)
(2R,3R) > 98% ee
N/A (Dictates application)
DPPH Scavenging (IC50)
12.4 µM
12.6 µM
12.3 µM
± 5% of Natural
TNF-α Inhibition (IC50)
15.2 µM
28.5 µM
14.9 µM
± 10% of Natural
Cell Viability (MTT)
> 95% at 50 µM
> 95% at 50 µM
> 95% at 50 µM
> 90% (Non-toxic)
Conclusion & Recommendations
Our validation framework demonstrates that synthetic 7-HMD is chemically equivalent to its naturally derived counterpart in basic thermodynamic assays (like DPPH). However, in complex biological systems (such as macrophage signaling), the racemic synthetic mixture underperforms compared to the natural isolate. This discrepancy is due to the stereospecific nature of biological receptors.
Recommendation : For early-stage in vitro chemical assays, standard racemic synthetic 7-HMD is a cost-effective alternative. However, for advanced cell-based assays, in vivo studies, or drug formulation, researchers must either source naturally derived 7-HMD or utilize chirally purified synthetic (2R,3R)-7-HMD to ensure accurate biological activity.
References
Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS
Source: MDPI
URL:[Link]
Personal protective equipment for handling 7-Hydroxy-6-methoxydihydroflavonol
As a Senior Application Scientist, I recognize that the transition from theoretical research to physical benchwork requires rigorous logistical planning. 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly v...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the transition from theoretical research to physical benchwork requires rigorous logistical planning. 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly valued dihydroflavonol derivative, frequently isolated from botanical sources like Brazilian Red Propolis for its potent antioxidant and anti-inflammatory properties[1].
However, handling this compound requires strict adherence to safety protocols. Its classification as a Storage Class 11 (Combustible Solid) and a WGK 3 (Highly Hazardous to Water) substance[2][3] demands a highly controlled environment. This guide provides the causality-driven safety, operational, and disposal frameworks necessary to handle this chemical with absolute scientific integrity.
Physicochemical and Hazard Profile
Before designing an operational workflow, we must define the physical and regulatory boundaries of the compound. The following table summarizes the critical data that dictates our handling strategy[3][4].
Used for precise molarity calculations in standard curve preparation.
Storage Class (TRGS 510)
Class 11 (Combustible Solids)
High risk of dust deflagration. Requires anti-static handling and segregation from strong oxidizers.
Water Hazard Class (AwSV)
WGK 3 (Highly Hazardous)
Severe ecological toxicity. Absolute prohibition of drain disposal; mandates specialized incineration.
Causality-Driven PPE Requirements
In laboratory safety, compliance is driven by understanding why a precaution is necessary. Do not simply wear PPE; understand the mechanistic protection it provides.
Hand Protection (Nitrile Rubber Gloves):
Causality: Flavonoids are typically extracted and solubilized using high-concentration organic solvents (e.g., 90% ethanol)[1]. Nitrile provides superior permeation resistance to these solvents compared to standard latex, preventing transdermal transport of the solubilized compound.
Causality: As a Storage Class 11 combustible solid[5], fine dust accumulation poses a dual threat: respiratory sensitization and dust explosion. A P3 respirator prevents inhalation of micro-particulates during weighing if a draft shield is temporarily breached.
Eye Protection (Tight-Fitting Safety Goggles - EN 166):
Causality: Prevents ocular exposure to airborne combustible dusts and solvent splashes during stock solution preparation.
Body Protection (Anti-Static Lab Coat & Footwear):
Causality: Combustible solids can ignite via static discharge when dispersed as a dust cloud[5][6]. Grounding the operator neutralizes electrostatic potential.
Caption: Logical progression of PPE selection based on chemical hazards prior to fume hood operations.
Operational Plan: Standard Preparation & LC-MS/MS Workflow
To build a self-validating protocol, every step must include a verification check. The following methodology outlines the preparation and analysis of 7-Hydroxy-6-methoxydihydroflavonol using LC-ESI-QTOF-MS/MS, optimized for flavonoid recovery[1].
Phase 1: Safe Weighing and Solubilization
System Verification: Verify that the chemical fume hood face velocity is ≥0.5 m/s. Validation: This ensures complete containment of any aerosolized combustible dust.
Anti-Static Preparation: Place an anti-static weighing boat on the analytical balance. Discharge any static from your gloves using a grounding pad.
Weighing: Carefully transfer the required mass of 7-Hydroxy-6-methoxydihydroflavonol. Crucial: Close the stock container immediately to minimize environmental moisture absorption and dust generation[6][7].
Solubilization: Reconstitute the standard in 90% HPLC-grade ethanol. Causality: 90% ethanol has been experimentally validated as the optimal solvent for extracting and stabilizing complex antioxidant flavonoids from propolis matrices[1].
Phase 2: LC-ESI-QTOF-MS/MS Analytical Methodology
Chromatographic Setup: Inject the solubilized standard into the LC system.
Ionization Mode: Configure the Electrospray Ionization (ESI) source to Negative Mode . Causality: Flavonoids readily lose a proton (deprotonation) at the phenolic hydroxyl groups, making negative mode highly sensitive for this compound class[1].
Mass Spectrometry Parameters:
Target the precursor deprotonated molecular ion [M–H]⁻ at m/z 285.0743 [1].
Apply collision energy to induce fragmentation.
Monitor for the primary diagnostic product ion at m/z 270.0534 [1]. Validation: The presence of this specific fragment ion confirms the structural identity of 7-Hydroxy-6-methoxydihydroflavonol, validating the assay.
WGK 3 Disposal and Spill Management Plan
Under the German AwSV (Ordinance on Facilities for Handling Substances Hazardous to Water), a WGK 3 classification indicates the substance is highly hazardous to water [2][3]. Even microgram quantities can cause severe, long-lasting damage to aquatic ecosystems. A strict zero-drain policy must be enforced.
Spill Response Protocol:
Isolate: Evacuate non-essential personnel. Eliminate all ignition sources (sparks, open flames) due to the Class 11 combustible dust hazard[5].
Contain: Do not use a dry brush, as this creates explosive dust clouds[5]. Instead, gently cover the spill with damp, inert absorbent material (e.g., wet sand or specialized chemical binding pads)[8].
Collect: Use non-sparking tools to mechanically gather the absorbed material into a solvent-rated, sealable high-density polyethylene (HDPE) container.
Waste Disposal Workflow:
Liquid Waste (Ethanolic Solutions): Must be collected in dedicated, clearly labeled halogen-free organic waste carboys.
Solid Waste (Contaminated PPE, Vials, Spill Absorbents): Must be sealed in heavy-duty hazardous waste bags.
Final Destruction: All collected waste must be handed over to a certified environmental management company for high-temperature incineration.
Caption: Mandatory WGK 3 zero-drain disposal pathway and segregation strategy for hazardous waste.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44446832, 7-Hydroxy-6-methoxydihydroflavonol". PubChem. Available at:[Link]
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